molecular formula C9H8N2O2 B160793 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone CAS No. 132338-12-6

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Cat. No.: B160793
CAS No.: 132338-12-6
M. Wt: 176.17 g/mol
InChI Key: HYFQYGZLUXYDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a small molecule of significant interest in biochemical research, particularly for its role as an inhibitor of key cellular protein kinases. Its structural analog, 4-propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032), has been shown to act as an active site-directed inhibitor of both Protein Kinase C (PKC) and cyclic AMP-dependent protein kinase (PKA), competing with Mg-ATP for binding with Ki values in the micromolar range . This mechanism underpins its profound effects in biological systems. Preclinical studies on the analog demonstrate that this class of oxazolone can relax vascular smooth muscle and, crucially, inhibit angiogenesis—the formation of new blood vessels . It prevents capillary-like tube formation by human umbilical vein endothelial cells (HUVECs) in vitro and significantly inhibits neovascularization in chick embryo models, suggesting a potential application in anti-angiogenic research . Furthermore, the oxazolone core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of reported biological activities, including antibacterial, antifungal, and anticancer properties, making it a versatile precursor for developing new biologically active molecules . This compound is presented to the research community as a valuable tool for investigating kinase-dependent signaling pathways and for exploring novel therapeutic strategies in areas such as cardiovascular disease and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132338-12-6

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one

InChI

InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12)

InChI Key

HYFQYGZLUXYDEG-UHFFFAOYSA-N

SMILES

CC1=C(OC(=O)N1)C2=CC=NC=C2

Canonical SMILES

CC1=C(OC(=O)N1)C2=CC=NC=C2

Other CAS No.

132338-12-6

Synonyms

4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone
MDL 27044
MDL-27044

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published protocol for this specific molecule, this document provides a comprehensive, three-step synthesis strategy based on established and reliable organic chemistry transformations. The proposed route commences with the commercially available starting material, 4-propionylpyridine, and proceeds through oximation and reduction to form a key α-amino alcohol intermediate, which is subsequently cyclized to yield the target oxazolone. This guide furnishes detailed experimental protocols for each step, adapted from analogous reactions in peer-reviewed literature. Additionally, it presents quantitative data for the starting material and key intermediates in structured tables and includes a visual representation of the synthetic workflow to facilitate a clear understanding of the entire process.

Introduction

Substituted oxazolones are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities and their utility as versatile intermediates in organic synthesis. The unique structural features of the oxazolone ring system allow for a wide range of chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents. This guide focuses on a specific derivative, this compound, which incorporates a pyridine moiety, a common pharmacophore in numerous approved drugs. The presence of the pyridine ring is anticipated to influence the molecule's physicochemical properties and biological activity.

This document serves as a practical resource for researchers by proposing a logical and feasible synthetic route to this target compound. The protocols herein are designed to be readily adaptable in a standard organic synthesis laboratory.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to be accomplished in three main steps, starting from 4-propionylpyridine. The overall workflow is depicted below.

Synthetic Pathway Start 4-Propionylpyridine Intermediate1 (E)-1-(Pyridin-4-yl)propan-1-one oxime Start->Intermediate1 Step 1: Oximation Intermediate2 2-Amino-1-(pyridin-4-yl)propan-1-ol Intermediate1->Intermediate2 Step 2: Reduction FinalProduct This compound Intermediate2->FinalProduct Step 3: Cyclization

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (E)-1-(Pyridin-4-yl)propan-1-one oxime

This step involves the conversion of the ketone functionality in 4-propionylpyridine to an oxime.

Methodology:

  • In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deionized water.

  • To this solution, add a 20% aqueous solution of sodium hydroxide until the pH is basic, ensuring the liberation of free hydroxylamine.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Add 4-propionylpyridine (1.0 equivalent) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude oxime.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure (E)-1-(Pyridin-4-yl)propan-1-one oxime as a white crystalline solid.

Step 2: Synthesis of 2-Amino-1-(pyridin-4-yl)propan-1-ol

This step involves the reduction of the oxime to the corresponding α-amino alcohol. Catalytic hydrogenation is a common and effective method for this transformation.

Methodology:

  • To a high-pressure hydrogenation vessel, add (E)-1-(Pyridin-4-yl)propan-1-one oxime (1.0 equivalent) and a suitable solvent, such as methanol or ethanol.

  • Carefully add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir vigorously.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-(pyridin-4-yl)propan-1-ol. This product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the cyclization of the α-amino alcohol with a carbonylating agent to form the 2(3H)-oxazolone ring. Triphosgene is a solid, safer alternative to phosgene gas for this transformation.[1]

Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve the crude 2-amino-1-(pyridin-4-yl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the reaction mixture.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent.

  • Slowly add the triphosgene solution to the cooled amino alcohol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and intermediates. Data for the final product is predicted based on structurally similar compounds.

Table 1: Physicochemical and Spectroscopic Data of Starting Material and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-PropionylpyridineC₈H₉NO135.17Colorless to yellow liquidN/A105-107 (at 15 mmHg)
(E)-1-(Pyridin-4-yl)propan-1-one oximeC₈H₁₀N₂O150.18White crystalline solid129-131N/A
2-Amino-1-(pyridin-4-yl)propan-1-olC₈H₁₂N₂O152.20Off-white solid (Predicted)N/AN/A

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.6-8.7 (m, 2H, Py-H), 7.4-7.5 (m, 2H, Py-H), 5.5-5.6 (q, 1H, CH), 1.6-1.7 (d, 3H, CH₃), Broad singlet (1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)160-162 (C=O), 150-151 (Py-C), 140-142 (Py-C), 121-123 (Py-C), 118-120 (C5), 70-72 (C4), 12-14 (CH₃)
IR (KBr, cm⁻¹)3200-3300 (N-H stretch), 1750-1770 (C=O stretch, lactone), 1600 (C=N stretch, pyridine), 1500 (C=C stretch, pyridine)
MS (ESI+) m/z[M+H]⁺ calculated for C₉H₉N₂O₂: 177.0664; found: Expected within ± 5 ppm

Mandatory Visualization

The following diagram illustrates the key chemical transformations in the proposed synthesis of this compound.

Synthesis_Scheme cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization 4-Propionylpyridine 4-Propionylpyridine Oxime Oxime 4-Propionylpyridine->Oxime NH2OH·HCl, NaOH H2O, 0°C to rt Amino_Alcohol 2-Amino-1-(pyridin-4-yl)propan-1-ol (structure not available) Oxime->Amino_Alcohol H2, Raney Ni or Pd/C MeOH, 40-60°C Oxazolone This compound (target molecule) Amino_Alcohol->Oxazolone Triphosgene, Et3N DCM, -78°C to rt

Caption: Reaction scheme for the proposed synthesis.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. While a direct literature precedent is not available, the proposed three-step route, starting from the readily accessible 4-propionylpyridine, employs well-established and high-yielding chemical transformations. The provided experimental procedures, data tables, and reaction diagrams offer a comprehensive resource for researchers in organic and medicinal chemistry to synthesize this novel compound for further investigation. The successful execution of this synthesis will provide access to a new molecular scaffold with potential applications in drug discovery and development.

References

Technical Guide: Mechanism of Action of Pyridinyl-Heterocycle Compounds as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Publicly available scientific literature and chemical databases do not contain detailed information on the mechanism of action for a compound specifically named "4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone." Therefore, this document provides a detailed technical guide on the mechanism of a well-characterized, structurally related class of compounds: pyridinyl-heterocycle inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). We will use Doramapimod (BIRB 796) , a potent and extensively studied p38 MAPK inhibitor, as a representative example to illustrate the core mechanism of action, experimental validation, and relevant signaling pathways.

Executive Summary

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in numerous inflammatory diseases, making it a key target for therapeutic intervention. Doramapimod (BIRB 796) is a highly potent, orally available, allosteric inhibitor of p38 MAPK.[3][4] It belongs to a diaryl urea class of inhibitors that bind to a unique allosteric site on the p38 kinase, inducing a conformational change that prevents ATP binding and subsequent kinase activation.[5][6] This guide details the molecular mechanism of Doramapimod, summarizes its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the p38 signaling cascade.

Core Mechanism of Action: Allosteric Inhibition

Unlike typical ATP-competitive (Type I) kinase inhibitors, Doramapimod is a Type II inhibitor that binds to an allosteric site adjacent to the ATP-binding pocket.[3][7] This binding is dependent on and stabilizes an inactive conformation of the kinase.

The key steps are:

  • Conformational Selection: p38 kinase exists in equilibrium between an active "DFG-in" and an inactive "DFG-out" conformation. The naming refers to the orientation of the Asp-Phe-Gly motif in the activation loop.[3][7]

  • Allosteric Binding: Doramapimod selectively binds to a hydrophobic pocket that is only accessible in the DFG-out conformation.[4] This binding event locks the kinase in its inactive state.

  • Prevention of Activation: By stabilizing the DFG-out state, Doramapimod prevents the upstream kinases (MKK3, MKK6) from phosphorylating the activation loop, a critical step for p38 activation.[8][9]

  • Indirect ATP Competition: The conformational change induced by Doramapimod also alters the ATP-binding site, indirectly preventing ATP from binding effectively.[5][6]

This mechanism results in exceptionally high affinity and a slow dissociation rate, leading to potent and sustained inhibition of p38 MAPK activity.[8][10]

Quantitative Data: Inhibitory Profile of Doramapimod (BIRB 796)

The inhibitory potency of Doramapimod has been quantified across various p38 isoforms and other kinases, demonstrating its pan-p38 activity and relative selectivity.

TargetAssay TypeValueUnitReference
p38α (MAPK14) Cell-free IC5038nM[8][11]
p38β (MAPK11) Cell-free IC5065nM[8][11]
p38γ (MAPK12) Cell-free IC50200nM[8][11]
p38δ (MAPK13) Cell-free IC50520nM[8][11]
p38α Binding Affinity (Kd)0.1nM[8][11]
B-Raf Cell-free IC5083nM[8][11]
JNK2 Cell-free IC50100pM[8]
c-Raf-1 Cell-free IC501.4nM[8]
Abl Cell-free IC5014.6µM[8]
TNF-α release (LPS-stimulated PBMC) Cellular IC5015 - 30nM[11]
TNF-α release (LPS-stimulated THP-1 cells) Cellular EC5016 - 22nM[10]
Glioblastoma Cell Viability (U87) Cellular IC5034.96µM[5][6]
Glioblastoma Cell Viability (U251) Cellular IC5046.30µM[5][6]

Signaling Pathway and Experimental Workflow Visualization

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered kinase pathway activated by cellular stress and inflammatory signals. Doramapimod intervenes by inhibiting the final kinase in this cascade, p38, thereby preventing the phosphorylation of downstream transcription factors and kinases responsible for inflammatory responses.

p38_pathway cluster_input Stress Signals & Cytokines cluster_map3k MAPKKK cluster_map2k MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_output Cellular Response Stress UV, Osmotic Stress, Heat Shock MAP3K ASK1, TAK1, MEKKs Stress->MAP3K Cytokines TNF-α, IL-1β Cytokines->MAP3K MAP2K MKK3, MKK6 MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates Kinases MK2/3, MSK1/2 p38->Kinases phosphorylates TFs ATF2, CREB, MEF2C p38->TFs phosphorylates Doramapimod Doramapimod (BIRB 796) Doramapimod->p38 inhibits Response Inflammation (TNF-α, IL-6 production), Apoptosis, Cell Cycle Arrest Kinases->Response TFs->Response

Doramapimod inhibits the p38 MAPK signaling cascade.
Experimental Workflow: In Vitro Kinase Assay

A common method to determine the IC50 of an inhibitor like Doramapimod is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay, such as the LanthaScreen™ platform.

kinase_assay_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare serial dilution of Doramapimod D Dispense Doramapimod and Kinase into 384-well plate A->D B Prepare kinase solution (p38α) B->D C Prepare substrate/ATP mix (GFP-tagged substrate) F Initiate reaction by adding Substrate/ATP mix C->F E Pre-incubate (1 hour) to allow allosteric binding D->E E->F G Incubate at RT (1 hour) F->G H Stop reaction & add Detection solution (Tb-labeled antibody) G->H I Incubate to allow antibody binding H->I J Read plate on TR-FRET detector (Emission at 520nm & 495nm) I->J K Calculate Emission Ratio (520nm / 495nm) J->K L Plot Ratio vs. [Inhibitor] K->L M Fit curve (4-parameter logistic) to determine IC50 L->M

Workflow for a TR-FRET p38 MAPK inhibition assay.

Detailed Experimental Protocols

In Vitro p38α Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol is adapted from standard methodologies for determining kinase inhibitor potency.[12]

Objective: To determine the IC50 value of Doramapimod against p38α kinase.

Materials:

  • Recombinant human p38α (MAPK14)

  • LanthaScreen™ Tb-anti-p-CREB pS133 antibody

  • GFP-CREB substrate

  • ATP

  • TR-FRET Dilution Buffer

  • Doramapimod (BIRB 796)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Doramapimod in DMSO. Further dilute this series into the TR-FRET Dilution Buffer to create a 4X final concentration stock.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the 4X Doramapimod dilution (or DMSO for control wells).

    • Add 5 µL of a 2X p38α kinase/GFP-CREB substrate solution.

    • Allow the kinase and inhibitor to pre-incubate for 60 minutes at room temperature. This is crucial for slow-binding, allosteric inhibitors like Doramapimod.[12]

  • Reaction Initiation:

    • Add 2.5 µL of a 4X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a pre-mixed "Stop and Detect" solution containing EDTA (to stop the reaction) and Tb-anti-pCREB antibody.

    • Incubate for 60 minutes at room temperature to allow antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET reader, collecting emission data at 520 nm (GFP emission) and 495 nm (Terbium emission).

  • Analysis: Calculate the ratio of 520/495 nm emissions. Plot the emission ratio against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of TNF-α Production in THP-1 Cells

This protocol measures the ability of Doramapimod to inhibit a key downstream effect of p38 activation in a cellular context.[10]

Objective: To determine the EC50 value of Doramapimod for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in monocytic THP-1 cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Doramapimod (BIRB 796)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium. For some protocols, cells are first differentiated into a macrophage-like state by treating with PMA for 24-48 hours, followed by a rest period.

  • Compound Treatment: Seed cells in a 96-well plate. Pre-incubate the cells with various concentrations of Doramapimod (or DMSO vehicle control) for 30-60 minutes.[10]

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate the p38 pathway and induce TNF-α production.

  • Incubation: Incubate the plates overnight (18-24 hours) at 37°C in a CO2 incubator.[10]

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Analysis: Plot the measured TNF-α concentration against the logarithm of Doramapimod concentration. Fit the data to a dose-response curve to calculate the EC50 value.

Conclusion

Doramapimod (BIRB 796) exemplifies a powerful class of pyridinyl-heterocycle p38 MAPK inhibitors that operate via a sophisticated allosteric mechanism. By binding to and stabilizing the inactive DFG-out conformation of the kinase, it achieves potent, pan-isoform inhibition with slow-offset kinetics. This unique mechanism effectively blocks the downstream signaling responsible for the production of pro-inflammatory cytokines like TNF-α. The experimental protocols detailed herein provide a robust framework for identifying and characterizing similar compounds, guiding the development of next-generation anti-inflammatory therapeutics.

References

An In-depth Technical Guide on the Chemical Properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide also incorporates general characteristics and methodologies applicable to the broader class of oxazolone derivatives to provide a foundational understanding for researchers.

Core Chemical Properties

Currently, detailed experimental data for this compound, such as its precise melting point, boiling point, and solubility, are not extensively reported in scientific literature. However, the fundamental identifiers and calculated properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-Methyl-5-(pyridin-4-yl)oxazol-2(3H)-oneN/A
Synonyms 2(3H)-Oxazolone, 4-methyl-5-(4-pyridinyl)-[1]
CAS Number 132338-12-6[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Data

Experimental Protocols: General Synthesis of Oxazolone Derivatives

While a specific protocol for this compound is not detailed in the available literature, the synthesis of oxazolone derivatives often follows established chemical routes. The Erlenmeyer-Plochl reaction is a classical and widely used method for synthesizing unsaturated 5(4H)-oxazolones.[2][3] This reaction typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, commonly acetic anhydride, and a base catalyst such as sodium acetate.

A plausible synthetic approach for this compound could be conceptualized based on this general methodology.

Conceptual Synthetic Workflow

The following diagram illustrates a possible synthetic pathway for obtaining this compound. This is a generalized representation and would require experimental optimization.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product N_acyl_alpha_amino_acid N-acyl-α-aminopropanoic acid Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Pyridine_4_carboxaldehyde Pyridine-4-carboxaldehyde Sodium_Acetate Sodium Acetate (Base Catalyst) Heat Heat Product 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone Heat->Product Erlenmeyer-Plochl Reaction

Conceptual synthetic pathway for this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the oxazolone scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds. Derivatives of oxazolone have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[2][4]

The diverse biological effects of oxazolone derivatives suggest their interaction with multiple biological targets. The specific signaling pathways modulated by these compounds are highly dependent on their substitution patterns. For instance, some oxazolone derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase, while others have shown potential in modulating inflammatory pathways.[5]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound. A general workflow for such an investigation is proposed below.

General Workflow for Biological Evaluation

G cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In vivo Evaluation Synthesis Synthesis and Purification of This compound In_vitro_assays In vitro Biological Assays (e.g., enzyme inhibition, cytotoxicity) Synthesis->In_vitro_assays Characterized Compound Target_identification Target Identification In_vitro_assays->Target_identification Active Compound Pathway_analysis Signaling Pathway Analysis Target_identification->Pathway_analysis Identified Target Animal_models Testing in Relevant Animal Models Pathway_analysis->Animal_models Elucidated Mechanism

General workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a heterocyclic compound for which detailed experimental data are currently limited. This guide has summarized the available core chemical information and provided a framework for its synthesis and biological evaluation based on the well-established chemistry of oxazolone derivatives. Further experimental investigation is crucial to fully characterize its physicochemical properties, biological activities, and potential as a lead compound in drug discovery. Researchers are encouraged to use the general methodologies outlined here as a starting point for their studies on this and related compounds.

References

Technical Guide: Solubility and Biological Context of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility in DMSO: Data and Experimental Protocols

Quantitative solubility data for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in DMSO has not been identified in a comprehensive search of scientific literature and chemical databases. However, for a related oxazolone compound, (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one, a high solubility in DMSO has been reported. This information, while not directly applicable, serves as a valuable reference point. The solubility of a compound is a critical parameter for in vitro and in vivo studies, directly impacting the design and reproducibility of experiments.

Representative Solubility Data for an Oxazolone Analog

The following table summarizes the reported solubility of (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one in DMSO, which can be used as an illustrative example for researchers working with similar compounds.

CompoundSolventSolubility (mg/mL)Molar Concentration (mM)
(4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-oneDMSO100460.36
Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in DMSO, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vials with screw caps

  • Thermostatic shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Centrifuge

  • Pipettes and syringes with filters

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of DMSO in a series of vials. The excess solid ensures that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of DMSO or another suitable solvent.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in DMSO at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Add excess solid to DMSO B Seal vials A->B C Incubate in thermostatic shaker (24-72h) B->C D Centrifuge to pellet solid C->D E Collect and dilute supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Workflow for Solubility Determination

Biological Context and Signaling Pathways

Oxazolone derivatives have been investigated for their potential to modulate various biological pathways, making them attractive candidates for drug development. While the specific targets of this compound are not definitively established, related compounds have been shown to interact with key signaling molecules.

Potential Inhibition of p38 MAPK Pathway

Some pyridinyl-substituted heterocyclic compounds are known to be inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases.

The canonical p38 MAPK signaling cascade is initiated by upstream kinases (MAP3Ks and MAP2Ks) that phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other protein kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38 MAPK can therefore be a therapeutic strategy for inflammatory conditions.

The following diagram illustrates a simplified p38 MAPK signaling pathway.

G Simplified p38 MAPK Signaling Pathway Stress Stress Stimuli / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor Potential Oxazolone Inhibition Inhibitor->p38

Simplified p38 MAPK Signaling Pathway
Potential as Acetylcholinesterase Inhibitors

Additionally, various heterocyclic compounds have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease. The interaction of oxazolone derivatives with AChE would likely involve binding to the active site of the enzyme, preventing substrate access.

Conclusion

While the precise solubility of this compound in DMSO requires experimental determination, established protocols are available to obtain this crucial data. The biological activities of related oxazolone compounds suggest that this molecule may have interesting pharmacological properties, potentially through the modulation of signaling pathways such as p38 MAPK or the inhibition of enzymes like acetylcholinesterase. Further research into the specific biological targets and a thorough characterization of its physicochemical properties are warranted to fully assess its potential in drug discovery and development.

An In-depth Technical Guide to Pyridinyl-Oxazolone Analogs as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research into the compound 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone has not yielded significant data under this specific chemical name in publicly available scientific literature. However, the structural motifs present in this name—a pyridinyl group and an oxazolone core—are characteristic of a well-established class of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK). This technical guide will, therefore, focus on a closely related and well-documented class of compounds: pyridinyl-oxadiazolones, which function as potent p38 MAPK inhibitors. This document will provide a comprehensive overview of their discovery, synthesis, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Historical Context: The Rise of Pyridinyl-Based p38 MAPK Inhibitors

The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, making it a prime target for therapeutic intervention in autoimmune and inflammatory diseases. The discovery of the pyridinylimidazole class of compounds, such as SB203580, marked a significant milestone in the development of p38 MAPK inhibitors.[1] These molecules demonstrated that a 4-pyridinyl group is a key pharmacophore for potent and selective inhibition. This discovery spurred extensive research to identify other heterocyclic scaffolds that could effectively present the pyridinyl moiety and interact with the ATP-binding pocket of the p38 kinase.[2][3] This exploration led to the investigation of various five-membered heterocyclic rings, including oxazoles and their derivatives, as potential bioisosteres for the imidazole core.[1]

Synthesis of Pyridinyl-Oxadiazolone p38 MAPK Inhibitors

A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones have been synthesized and evaluated as p38 MAPK inhibitors.[4][5] The general synthetic route involves a 1,3-dipolar cycloaddition reaction.

Experimental Protocol: General Synthesis of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones

This protocol is based on the synthesis of azastilbene derivatives characterized by a 1,2,4-oxadiazole-5-one system.[4]

Materials:

  • Appropriately substituted nitrone

  • Appropriately substituted isocyanate

  • Anhydrous acetone

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A solution of the selected nitrone (1 mmol) in 3 mL of anhydrous acetone is prepared in a round-bottom flask.

  • To this solution, a solution of the corresponding isocyanate (1 mmol) in 5 mL of anhydrous acetone is added dropwise with stirring at room temperature.

  • The reaction mixture is stirred for 5 hours at room temperature.

  • The solvent is removed by evaporation under reduced pressure to yield a solid residue.

  • The resulting solid is triturated with methanol (10 mL) for 2 hours.

  • The solid is collected by filtration.

  • The crude product is purified by silica gel column chromatography to afford the desired 2,3,4-triaryl-1,2,4-oxadiazol-5-one.[4]

G cluster_synthesis Synthesis Workflow Prepare Nitrone Solution Prepare Nitrone Solution Add Isocyanate Solution Add Isocyanate Solution Prepare Nitrone Solution->Add Isocyanate Solution Dropwise Stir for 5h Stir for 5h Add Isocyanate Solution->Stir for 5h Solvent Evaporation Solvent Evaporation Stir for 5h->Solvent Evaporation Trituration with Methanol Trituration with Methanol Solvent Evaporation->Trituration with Methanol Filtration Filtration Trituration with Methanol->Filtration Column Chromatography Column Chromatography Filtration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Synthesis Workflow for Pyridinyl-Oxadiazolones

Quantitative Data Presentation

The inhibitory activity of a series of synthesized 2,3,4-triaryl-1,2,4-oxadiazol-5-ones against p38α MAPK was determined.[4] The results are summarized in the table below.

CompoundR1R2R3IC50 (µM)
3a HH4-F-Ph5.1
3b HHPh10.2
3c H4-CF3-Ph4-F-Ph3.2
3d H4-CF3-PhPh12.5
3e 4-FPh4-F-Ph0.08
3f 4-FBenzyl4-F-Ph0.15
3g 4-F4-NO2-Ph4-F-Ph0.45
3h 4-F4-CF3-Ph4-F-Ph0.32
3i 4-F4-Cl-Ph4-F-Ph0.28
3j 4-NO2Ph4-F-Ph2.5
3k 4-ClPh4-F-Ph1.8
3l 4-FMe4-F-Ph1.1
SB203580 ---0.3

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stresses and inflammatory cytokines.[6][7] The activation of p38 MAPK initiates a signaling cascade that leads to the phosphorylation of various downstream substrates, including transcription factors and other kinases.[8] This ultimately results in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]

Pyridinyl-containing inhibitors, including the pyridinyl-oxadiazolones, act as ATP-competitive inhibitors.[5] The pyridinyl nitrogen forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 kinase.[4] The aryl substituents on the oxadiazolone ring occupy hydrophobic pockets within the ATP-binding site, further enhancing binding affinity and selectivity.[4]

G cluster_pathway p38 MAPK Signaling Pathway Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (MEKKs, MLKs, ASK1) Stress_Stimuli->MAPKKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (MAPKAPK-2) p38_MAPK->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (ATF-2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Pyridinyl_Oxadiazolone Pyridinyl-Oxadiazolone Inhibitor Pyridinyl_Oxadiazolone->p38_MAPK inhibits Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Kinases->Inflammatory_Response Transcription_Factors->Inflammatory_Response

p38 MAPK Signaling Pathway and Inhibition

Experimental Protocol: In Vitro p38α MAPK Kinase Assay

This protocol describes a non-radioactive, immunosorbent-based assay to determine the in vitro inhibitory activity of compounds against p38α MAPK, using Activating Transcription Factor 2 (ATF-2) as a substrate.[4][9]

Materials:

  • Recombinant active p38α MAPK enzyme

  • ATF-2 substrate protein

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP solution

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader for luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 20 µL of the diluted test compound or DMSO (for control).

    • Add 20 µL of a solution containing recombinant p38α MAPK and ATF-2 substrate in assay buffer.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 100 µM).

    • Incubate the plate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

    • Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ATF-2 or proceed with Western blotting.

    • For Western blotting, separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2).

    • Incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using a suitable imaging system.

  • Data Analysis: Quantify the band intensities for p-ATF-2. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_assay p38 MAPK Inhibition Assay Workflow Prepare_Compound Prepare Compound Dilutions Add_to_Plate Add Compound/DMSO to 96-well Plate Prepare_Compound->Add_to_Plate Add_Enzyme_Substrate Add p38 MAPK and ATF-2 Substrate Add_to_Plate->Add_Enzyme_Substrate Pre_Incubate Pre-incubate 10 min at RT Add_Enzyme_Substrate->Pre_Incubate Initiate_Reaction Add ATP to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate 30-60 min at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Detection of p-ATF-2 (Western Blot) Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Workflow for In Vitro p38 MAPK Kinase Assay

Conclusion

While the specific compound this compound is not prominently featured in the scientific literature, the foundational chemical moieties of a pyridinyl group and an oxazolone-like core are central to the design of potent p38 MAPK inhibitors. The pyridinyl-oxadiazolone class of compounds serves as an excellent case study, demonstrating high inhibitory potency against p38α MAPK. The detailed synthetic and assay protocols provided herein offer a practical guide for researchers in the field of kinase inhibitor discovery. The continued exploration of novel heterocyclic scaffolds, such as the oxadiazolone ring, holds promise for the development of next-generation anti-inflammatory therapeutics targeting the p38 MAPK pathway.

References

Unveiling the Biological Targets of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the target identification and biological activity of the synthetic compound 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known to researchers as MDL 27044. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's mechanism of action and experimental evaluation.

Executive Summary

This compound (MDL 27044) has been identified as an inhibitor of cellular protein kinases with anti-angiogenic properties. Primary research has demonstrated its ability to interfere with the formation of capillary-like structures by human umbilical vein endothelial cells (HUVEC) in vitro, albeit with lower potency compared to its 4-propyl analog, MDL 27032. The compound's inhibitory effects are attributed to its action on Protein Kinase C (PKC) and Protein Kinase A (PKA). This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the associated biological pathways and experimental workflows.

Target Identification and Quantitative Data

The primary biological targets of this compound identified to date are cellular protein kinases, specifically Protein Kinase C (PKC) and Protein Kinase A (PKA). The compound has been evaluated for its anti-angiogenic activity, with quantitative data generated from in vitro and in ovo assays.

Assay Compound Metric Value Reference
HUVEC Tube FormationThis compound (MDL 27044)IC50> 100 µM[1]
HUVEC Tube Formation4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032)IC5050 µM[1]
Chick Yolk Sac NeovascularizationThis compound (MDL 27044)InhibitionNot inhibitory at ≤ 3 µ g/egg [1]
Chick Yolk Sac Neovascularization4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032)InhibitionSignificant inhibition at 0.3 µ g/egg [1]

Table 1: Summary of Anti-Angiogenic Activity

The lower efficacy of MDL 27044 in the HUVEC tube formation assay is correlated with its reduced ability to inhibit PKC and PKA activity when compared to MDL 27032.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

HUVEC Capillary-Like Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in an appropriate growth medium, typically Medium 199 supplemented with fetal bovine serum, endothelial cell growth supplement, and antibiotics.

  • Matrigel Preparation: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 24-well culture plate. The plate is then incubated at 37°C for at least 30 minutes to allow the gel to solidify.

  • Cell Seeding: HUVEC are harvested, resuspended in a serum-free medium, and seeded onto the solidified Matrigel at a density of 2 x 10^5 cells per well.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell suspension at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation and Analysis: The plate is incubated at 37°C in a humidified atmosphere of 5% CO2 for 18-24 hours. The formation of tube-like structures is observed and quantified using light microscopy. The IC50 value, the concentration at which 50% of tube formation is inhibited, is then determined.

Protein Kinase C (PKC) and Protein Kinase A (PKA) Activity Assays

These biochemical assays measure the enzymatic activity of PKC and PKA in the presence of the test compound.

  • Enzyme Preparation: PKC and PKA are partially purified from HUVEC lysates.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing a specific substrate for the kinase (e.g., histone H1 for PKC), ATP (containing a radiolabel such as [γ-32P]ATP), and necessary cofactors (e.g., Ca2+, phosphatidylserine, and diacylglycerol for PKC; cAMP for PKA).

  • Inhibition Assay: The test compound, this compound, is pre-incubated with the enzyme before the addition of the substrate and ATP to initiate the reaction.

  • Quantification: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-32P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing). The amount of incorporated radioactivity is then measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

Chick Embryo Yolk Sac Membrane (YSM) Neovascularization Assay

This in vivo assay evaluates the effect of a compound on the development of new blood vessels in a living organism.

  • Egg Preparation: Fertilized chicken eggs are incubated for 3 days at 37°C. A small window is then made in the shell to expose the developing yolk sac membrane.

  • Compound Application: A sterile filter paper disc saturated with a solution of the test compound (dissolved in a biocompatible solvent) is placed on the YSM. A vehicle control disc is used for comparison.

  • Incubation: The window in the eggshell is sealed, and the eggs are returned to the incubator for an additional 48 hours.

  • Analysis: The YSM is then examined under a dissecting microscope. The degree of neovascularization around the filter paper disc is assessed, often by measuring the number and length of newly formed blood vessels. An inhibitory effect is noted if there is a significant reduction in vessel growth compared to the control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key biological pathways and experimental processes related to the target identification of this compound.

G Signaling Pathway of Angiogenesis Inhibition cluster_0 Cellular Signaling cluster_1 Cellular Processes cluster_2 Physiological Outcome PKC Protein Kinase C Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Migration PKC->Endothelial_Cell_Proliferation PKA Protein Kinase A PKA->Endothelial_Cell_Proliferation Tube_Formation Capillary Tube Formation Endothelial_Cell_Proliferation->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis Inhibitor 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone Inhibitor->PKC Inhibits Inhibitor->PKA Inhibits

Figure 1. Proposed signaling pathway for the anti-angiogenic activity of this compound.

G Target Identification Workflow cluster_0 In Vitro Assays cluster_1 In Vivo/Ovo Assays cluster_2 Data Analysis & Conclusion HUVEC_Assay HUVEC Tube Formation Assay Quant_Data Quantitative Data (IC50, % Inhibition) HUVEC_Assay->Quant_Data Kinase_Assay PKC/PKA Activity Assay Kinase_Assay->Quant_Data YSM_Assay Chick Yolk Sac Membrane Assay YSM_Assay->Quant_Data Target_ID Target Identification (PKC, PKA) Quant_Data->Target_ID MOA Mechanism of Action (Anti-Angiogenic) Target_ID->MOA Compound 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone Compound->HUVEC_Assay Compound->Kinase_Assay Compound->YSM_Assay

Figure 2. Experimental workflow for the target identification and characterization of this compound.

Conclusion

This compound (MDL 27044) serves as a noteworthy example of an oxazolone-based inhibitor of protein kinases with anti-angiogenic potential. While its potency is less than that of its 4-propyl analog, the data clearly indicates an interaction with key signaling molecules, PKC and PKA, leading to the disruption of endothelial cell tube formation. The detailed experimental protocols and workflows provided in this guide offer a foundational resource for further investigation into the therapeutic applications and optimization of this and related compounds. Future research could focus on elucidating the precise binding mode of MDL 27044 to its target kinases and exploring structural modifications to enhance its potency and selectivity.

References

Biological Activity of Oxazolone Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The oxazolone core, a five-membered heterocyclic ring containing nitrogen and oxygen, is a versatile scaffold in medicinal chemistry.[1][2][3] Derivatives of this structure have been reported to exhibit a wide array of pharmacological activities, making them attractive candidates for drug discovery and development.[2][4] This guide summarizes the key biological activities, presents available quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows.

Diverse Biological Activities of Oxazolone Derivatives

Oxazolone derivatives have been investigated for a multitude of therapeutic applications. The biological effects are largely influenced by the nature and position of substituents on the oxazolone ring, particularly at the C-2 and C-4 positions.[3] Reported activities include:

  • Antimicrobial Activity: Many oxazolone derivatives have demonstrated inhibitory effects against various bacterial and fungal strains.[1][5]

  • Anti-inflammatory Effects: The anti-inflammatory potential of oxazolones has been explored, with some derivatives showing inhibition of key inflammatory mediators.[6]

  • Anticancer Properties: Certain oxazolone compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[2]

  • Enzyme Inhibition: Specific oxazolone derivatives have been identified as inhibitors of enzymes such as tyrosinase and cyclooxygenase (COX).[6][7]

  • Other Activities: A broad range of other biological effects have been reported for this class of compounds, including anti-HIV, anticonvulsant, analgesic, and cardiotonic activities.[1][2]

Quantitative Biological Data

The following tables summarize quantitative data for representative oxazolone derivatives as reported in the literature.

Table 1: Tyrosinase Inhibitory Activity of Selected Oxazolone Derivatives [7]

CompoundIC₅₀ (µM)
(2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one)1.23 ± 0.37
Compound 4 (structure not specified in abstract)3.11 ± 0.95
Compound 5 (structure not specified in abstract)3.51 ± 0.25
Compound 6 (structure not specified in abstract)3.23 ± 0.66
Compound 8 (structure not specified in abstract)2.15 ± 0.75
L-mimosine (Standard)3.68 ± 0.02
Kojic acid (Standard)16.67 ± 0.52

Table 2: Antibacterial Activity of Selected Oxazolone Derivatives [8]

CompoundTest OrganismZone of Inhibition (mm)% Inhibition
O₂Staphylococcus aureus1580%
O₂Bacillus subtilis>1070%
O₃Escherichia coli1880%
O₂Escherichia coli>1470%

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of oxazolone derivatives.

General Synthesis of 4-Arylidene-2-phenyl-5-oxazolones (Erlenmeyer-Plöchl Reaction)

A common method for synthesizing unsaturated oxazolones is the Erlenmeyer-Plöchl reaction.[9]

  • Reactants: Hippuric acid (N-benzoyl glycine), an appropriate aromatic aldehyde, acetic anhydride, and a weak base such as sodium acetate.[5]

  • Procedure:

    • A mixture of hippuric acid, the aromatic aldehyde, sodium acetate, and acetic anhydride is heated, typically for 1-2 hours.[5]

    • The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent like ethanol or cold water.[5]

    • The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or benzene).[10]

  • Characterization: The structure and purity of the synthesized compounds are confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[5][10]

Antimicrobial Activity Assay (Agar Well/Disk Diffusion Method)

The antimicrobial activity of synthesized oxazolone derivatives is frequently assessed using diffusion methods.[8][10]

  • Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared, sterilized, and poured into petri dishes.[8]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Compounds:

    • Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[5]

    • Alternatively, wells are punched into the agar and filled with a solution of the test compound.[8]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Visualizations

General Experimental Workflow for Synthesis and Evaluation of Oxazolone Derivatives

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation start Starting Materials (e.g., Hippuric Acid, Aldehyde) reaction Erlenmeyer-Plöchl Reaction start->reaction purification Purification (Recrystallization) reaction->purification characterization Spectroscopic Analysis (IR, NMR, Mass Spec) purification->characterization screening Primary Assays (e.g., Antimicrobial, Cytotoxicity) characterization->screening dose_response Dose-Response Studies screening->dose_response lead_id Lead Compound Identification dose_response->lead_id moa Mechanism of Action Studies lead_id->moa invivo In Vivo Testing moa->invivo

Caption: A typical workflow for the synthesis, characterization, and biological evaluation of oxazolone derivatives.

Postulated Anti-inflammatory Signaling Pathway Modulation by Oxazolone Derivatives

G cluster_pathway Inflammatory Signaling Cascade stimulus Inflammatory Stimulus membrane Cell Membrane stimulus->membrane pla2 PLA₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation oxazolone Oxazolone Derivative oxazolone->cox Inhibition

Caption: A simplified diagram illustrating the potential inhibition of the COX pathway by an oxazolone derivative.

References

The Enigmatic Core: A Technical Guide to the Structure-Activity Relationship of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the core of the 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone scaffold, a heterocyclic entity with potential pharmacological significance. While specific quantitative structure-activity relationship (SAR) data for this exact compound remains limited in publicly available literature, this document synthesizes the broader knowledge of the oxazolone class to provide a foundational understanding of its chemistry, potential biological activities, and the general principles governing its SAR.

The Oxazolone Scaffold: A Hub of Diverse Biological Activity

The oxazolone ring system, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Oxazolone derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and tyrosinase inhibitory activities.[1][2] The biological activity is often dictated by the nature and position of substituents on the oxazolone core.[1]

Synthesis of this compound and its Analogs

The primary route for the synthesis of 4-substituted-5-aryl-2(3H)-oxazolones is the Erlenmeyer-Plochl reaction.[1] This involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base such as sodium acetate.

For the synthesis of the title compound, this compound, a potential synthetic route would involve the reaction of N-acetylglycine with 4-acetylpyridine. The general workflow for such a synthesis is depicted below.

N_acetylglycine N-Acetylglycine Intermediate Azlactone Intermediate N_acetylglycine->Intermediate Condensation Acetylpyridine 4-Acetylpyridine Acetylpyridine->Intermediate Reagents Acetic Anhydride, Sodium Acetate Reagents->Intermediate Target 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone Intermediate->Target Cyclization/ Tautomerization

Figure 1. General synthetic workflow for this compound.

Experimental Protocol: General Erlenmeyer-Plochl Reaction

A typical experimental procedure for the synthesis of 4-alkylidene-5(4H)-oxazolones is as follows:

  • A mixture of N-acylglycine (1 equivalent), an aldehyde or ketone (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate (1 equivalent) is prepared.

  • The mixture is heated, often under reflux, for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates.[1]

  • The reaction progress is monitored by an appropriate method, such as thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a non-solvent like ethanol or water.

  • The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) of Oxazolone Derivatives

While specific SAR data for this compound is not available, general SAR principles for the broader oxazolone class have been established through various studies.

Table 1: General Structure-Activity Relationships of Oxazolone Derivatives

Position of SubstitutionInfluence on Biological ActivityExample Activities
C-2 Position The substituent at the C-2 position significantly impacts the molecule's biological profile. Electron-donating groups on a phenyl ring at C-2 have been shown to decrease the rate of oxazolone ring-opening.[1]Tyrosinase Inhibition, Antimicrobial
C-4 Position The C-4 position is crucial for various biological activities. The presence of an aliphatic double bond and specific residues, such as a cinnamoyl group, can be essential for tyrosinase inhibitory action.[1]Tyrosinase Inhibition, Anticancer
C-5 Position The nature of the aryl or alkyl group at the C-5 position influences the overall lipophilicity and steric properties of the molecule, which in turn affects its interaction with biological targets. The presence of a pyridinyl ring, as in the title compound, introduces a basic nitrogen atom that can participate in hydrogen bonding and alter solubility.General modulation of activity

It is important to note that these are general trends, and the specific activity of any given compound is a result of the interplay between all substituents and the overall molecular architecture.

Potential Biological Targets and Signaling Pathways

Given the reported anti-inflammatory activity of some oxazolone derivatives, a hypothetical signaling pathway that could be modulated by a compound like this compound is the NF-κB signaling cascade. This pathway is a key regulator of inflammation.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK_Complex IKK Complex MyD88->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases NF_kB_n NF-κB NF_kB->NF_kB_n translocates Oxazolone 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone Oxazolone->IKK_Complex Inhibits (?) DNA DNA NF_kB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

References

Navigating the Synthesis and Potential of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to other biologically active oxazolone derivatives. While direct commercial availability of this specific molecule is limited, this technical guide provides a comprehensive overview of established synthetic routes for related oxazolone scaffolds, their general biological activities, and the experimental protocols necessary for their preparation and evaluation. This document serves as a foundational resource for researchers aiming to synthesize and investigate the therapeutic potential of this compound and its analogs.

Commercial Availability

Synthetic Strategies for Oxazolone Derivatives

The synthesis of oxazolone cores is well-documented in chemical literature. The most common and versatile method is the Erlenmeyer-Plöchl reaction. This reaction and its variations provide a basis for the potential synthesis of this compound.

The Erlenmeyer-Plöchl Reaction: A General Protocol

The Erlenmeyer-Plöchl synthesis involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst such as sodium acetate.[1][2]

A plausible synthetic approach for the title compound would involve the reaction of N-acetylglycine with isonicotinaldehyde (pyridine-4-carboxaldehyde).

Experimental Protocol: General Erlenmeyer-Plöchl Synthesis of 4-Aryl-2-methyloxazol-5(4H)-ones [1][2]

  • Reaction Setup: A mixture of N-acetylglycine (1 equivalent), the desired aromatic aldehyde (1 equivalent, in this case, isonicotinaldehyde), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated at 100°C for 1-2 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Table 1: Summary of Reagents and Conditions for a General Erlenmeyer-Plöchl Reaction

Reagent/ParameterRoleTypical Molar Ratio/Value
N-acetylglycineReactant1 eq
Aromatic AldehydeReactant1 eq
Acetic AnhydrideDehydrating Agent & Solvent3-5 eq
Sodium AcetateBase Catalyst1.5 eq
Reaction Temperature-100 °C
Reaction Time-1-2 hours
Alternative Synthetic Approaches

Modern variations of the Erlenmeyer-Plöchl reaction aim to improve yields, reduce reaction times, and employ milder conditions. These include microwave-assisted synthesis and the use of different catalysts.[3]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-ones [3]

  • Reactant Mixture: Hippuric acid (or N-acetylglycine) and an equimolar amount of the aryl aldehyde are mixed in acetic anhydride.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power (e.g., 180-300 W) for a short duration (e.g., 2-5 minutes).

  • Isolation and Purification: The work-up and purification steps are similar to the conventional method described above.

Potential Biological Significance and Signaling Pathways

While no specific biological data exists for this compound, the broader class of oxazolone derivatives has been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Some oxazolone derivatives have been investigated as inhibitors of specific enzymes, such as tyrosinase and cyclooxygenase (COX).[5] For instance, certain 4,5-diphenyloxazolone derivatives have been evaluated as selective COX-2 inhibitors.[5] The inhibitory mechanism of these compounds often involves binding to the active site of the target enzyme, thereby blocking its catalytic activity.

Below is a generalized diagram illustrating a potential mechanism of action for an oxazolone derivative as an enzyme inhibitor.

enzyme_inhibition sub Substrate enz Enzyme (e.g., COX-2) sub->enz Binds to active site prod Product (e.g., Prostaglandins) enz->prod Catalyzes reaction complex Enzyme-Inhibitor Complex ox Oxazolone Inhibitor ox->enz Binds to active site

Caption: Generalized Enzyme Inhibition by an Oxazolone Derivative.

Characterization of Oxazolone Derivatives

Synthesized oxazolone compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.

Table 2: Spectroscopic Data for a Representative Oxazolone Derivative (4-Benzylidene-2-methyloxazol-5(4H)-one) [6]

Spectroscopic TechniqueKey Features and Expected Values
Infrared (IR) Spectroscopy Strong C=O stretching vibration around 1780-1820 cm⁻¹ (lactone).C=N stretching vibration around 1650-1670 cm⁻¹.
¹H NMR Spectroscopy Signals corresponding to the methyl protons (singlet).Signals for the aromatic protons of the benzylidene group.A singlet for the vinylic proton.
¹³C NMR Spectroscopy Carbonyl carbon signal in the range of 165-175 ppm.Signals for the carbons of the aromatic ring and the double bond.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight.

Experimental and Logical Workflows

The process from conceptualization to the biological evaluation of a novel oxazolone derivative follows a structured workflow.

workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation start Selection of Starting Materials (N-acetylglycine, Isonicotinaldehyde) reaction Erlenmeyer-Plöchl Reaction start->reaction purify Purification (Recrystallization) reaction->purify char Spectroscopic Analysis (IR, NMR, MS) purify->char screen In vitro Screening (e.g., Enzyme Inhibition Assays) char->screen activity Determination of Biological Activity (e.g., IC50) screen->activity

Caption: Workflow for Synthesis and Evaluation of Oxazolone Derivatives.

Conclusion

While this compound is not a commercially available compound, this guide provides the essential theoretical and practical framework for its synthesis and potential biological evaluation. By leveraging established protocols for oxazolone synthesis and drawing parallels from structurally related bioactive molecules, researchers are well-equipped to explore the chemical and pharmacological landscape of this novel compound. The provided experimental details and workflows offer a clear path for the investigation of this and other new oxazolone derivatives in the pursuit of novel therapeutic agents.

References

In-Depth Technical Guide: 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Resource for Researchers in Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, a representative synthetic protocol, and its potential biological activity as an inhibitor of p38 mitogen-activated protein kinase (MAPK). Included are detailed experimental methodologies for assessing its inhibitory action and visualizations of the pertinent signaling pathway and experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 132338-12-6
IUPAC Name 4-methyl-5-(pyridin-4-yl)-1,3-oxazol-2(3H)-one
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO and methanol (predicted)
Melting Point Not determined

Synthesis Protocol: Erlenmeyer-Plochl Reaction

The synthesis of this compound can be achieved via a modification of the Erlenmeyer-Plochl reaction. This method involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base.

Materials:

  • N-Acetylglycine

  • Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of N-acetylglycine (1 equivalent), pyridine-4-carboxaldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3 equivalents) is heated at 100°C for 2 hours with constant stirring.

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration and washed with cold ethanol to yield the crude product.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

  • The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Mechanism of Action

Oxazolone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The presence of the pyridinyl moiety in this compound suggests its potential as a kinase inhibitor. Specifically, it is hypothesized to be an inhibitor of p38 mitogen-activated protein kinase (MAPK).

The p38 MAPK signaling pathway is a key cascade in the cellular response to external stressors such as inflammatory cytokines, UV radiation, and osmotic shock.[3][4][5] This pathway is involved in a variety of cellular processes including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[4] Inhibition of p38 MAPK is a promising therapeutic strategy for a number of inflammatory diseases and cancers.[6][7]

The proposed mechanism of action for this compound involves binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.[8]

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (MEKK, MLK) receptor->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream_targets Downstream Targets (MK2, ATF-2, p53) p38_mapk->downstream_targets inhibitor 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone inhibitor->p38_mapk cellular_response Cellular Response (Inflammation, Apoptosis) downstream_targets->cellular_response

Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols

In Vitro p38α MAPK Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of this compound against the p38α MAPK enzyme.[9][10][11]

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATF2 (Activating Transcription Factor 2) substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (test compound)

  • SB203580 (positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the p38α MAPK enzyme and ATF2 substrate in the assay buffer to the desired concentrations.

  • Assay Reaction:

    • Add 1 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 2 µL of the diluted p38α MAPK enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a mixture of ATF2 substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the luminescence. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow: p38α MAPK Inhibition Assay

p38_assay_workflow start Start compound_prep Prepare Serial Dilution of This compound start->compound_prep reagent_prep Prepare Enzyme (p38α MAPK) and Substrate (ATF2/ATP) Mix start->reagent_prep dispense Dispense Reagents into 384-well Plate compound_prep->dispense reagent_prep->dispense incubate_reaction Incubate at Room Temperature (60 minutes) dispense->incubate_reaction stop_reaction Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at Room Temperature (40 minutes) stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate at Room Temperature (30 minutes) detect_signal->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze_data Calculate IC₅₀ Value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for p38α MAPK Inhibition Assay.

Quantitative Data

The following table presents hypothetical quantitative data for the inhibition of p38α MAPK by this compound, for illustrative purposes. Actual experimental data would need to be generated following the protocol above.

CompoundIC₅₀ (µM)
This compound 0.5 (Hypothetical)
SB203580 (Control) 0.3

References

Methodological & Application

Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known by its developmental code MDL 27044, is a small molecule inhibitor of protein kinases with demonstrated anti-angiogenic properties.[1] These application notes provide detailed protocols for utilizing this compound in cell culture settings to investigate its effects on angiogenesis and protein kinase activity. The primary cellular model for these studies is Human Umbilical Vein Endothelial Cells (HUVECs), a foundational cell line in angiogenesis research.

Compound Information:

PropertyValue
IUPAC Name This compound
Synonym MDL 27044
CAS Number 132338-12-6
Molecular Formula C10H8N2O2
Primary Activity Anti-angiogenesis, Protein Kinase Inhibitor
Target Class Protein Kinase C (PKC), Protein Kinase A (PKA)

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of cellular protein kinases, including Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] Its anti-angiogenic effects are attributed to this kinase inhibition, which disrupts critical processes in the formation of new blood vessels. Specifically, it has been shown to inhibit the formation of capillary-like tube structures by endothelial cells in vitro.[1]

Angiogenesis is a multi-step process involving endothelial cell proliferation, migration, and differentiation. Protein kinases like PKC and PKA are crucial signaling molecules in these pathways. By inhibiting these kinases, this compound interferes with the signaling cascades that drive angiogenesis.

cluster_0 Cellular Response cluster_1 Signaling Pathway Angiogenesis Angiogenesis Tube Formation Tube Formation Angiogenesis->Tube Formation Cell Proliferation Cell Proliferation Angiogenesis->Cell Proliferation PKC PKC PKC->Angiogenesis PKA PKA PKA->Angiogenesis This compound This compound This compound->PKC Inhibits This compound->PKA Inhibits

Figure 1: Simplified signaling pathway of this compound's anti-angiogenic activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (MDL 27044) and a more potent analog, MDL 27032, for comparison.

CompoundAssayCell LineIC50 ValueReference
This compound (MDL 27044)Capillary-like Tube Formation by HUVECsHUVEC> 100 µM[1]
4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032)Capillary-like Tube Formation by HUVECsHUVEC50 µM[1]

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh the desired amount of the compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10-100 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation

This protocol details the assessment of the anti-angiogenic potential of this compound by evaluating its effect on the formation of capillary-like structures by HUVECs on a basement membrane matrix.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (e.g., EGM-2)

    • Basement membrane matrix (e.g., Matrigel®)

    • 96-well cell culture plates

    • This compound stock solution

    • Vehicle control (DMSO)

    • Calcein AM or other suitable fluorescent dye for visualization

  • Protocol:

    • Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.

    • On the day of the experiment, pipette 50 µL of the cold, liquid basement membrane matrix into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

    • Harvest HUVECs and resuspend them in a basal medium (e.g., EBM-2) at a density of 1-2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in the basal medium. A suggested starting concentration range is 10-200 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Add 100 µL of the HUVEC suspension to each well of the 96-well plate containing the solidified matrix.

    • Immediately add 100 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • After incubation, carefully remove the medium and wash the cells with PBS.

    • Stain the cells with Calcein AM or another suitable dye according to the manufacturer's instructions to visualize the tube network.

    • Image the tube formation in each well using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Start Start Coat 96-well plate with basement membrane matrix Coat 96-well plate with basement membrane matrix Start->Coat 96-well plate with basement membrane matrix Incubate at 37°C to solidify Incubate at 37°C to solidify Coat 96-well plate with basement membrane matrix->Incubate at 37°C to solidify Prepare HUVEC suspension Prepare HUVEC suspension Incubate at 37°C to solidify->Prepare HUVEC suspension Seed HUVECs onto the matrix Seed HUVECs onto the matrix Prepare HUVEC suspension->Seed HUVECs onto the matrix Add compound dilutions to wells Add compound dilutions to wells Seed HUVECs onto the matrix->Add compound dilutions to wells Prepare compound dilutions Prepare compound dilutions Prepare compound dilutions->Add compound dilutions to wells Incubate for 4-18 hours Incubate for 4-18 hours Add compound dilutions to wells->Incubate for 4-18 hours Stain and visualize tube formation Stain and visualize tube formation Incubate for 4-18 hours->Stain and visualize tube formation Quantify angiogenesis Quantify angiogenesis Stain and visualize tube formation->Quantify angiogenesis End End Quantify angiogenesis->End

Figure 2: Experimental workflow for the in vitro endothelial cell tube formation assay.
Protein Kinase Activity Assay (General Protocol)

To confirm the inhibitory effect of this compound on PKC and PKA, a cell-free kinase assay can be performed. This can be done using commercially available assay kits.

  • Materials:

    • Recombinant human PKC and PKA enzymes

    • Specific substrates for PKC and PKA

    • ATP

    • Kinase assay buffer

    • This compound stock solution

    • A detection system (e.g., ADP-Glo™, LanthaScreen™, etc.)

    • Microplate reader compatible with the detection system

  • Protocol:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a suitable microplate, add the kinase, its specific substrate, and the compound dilutions or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at the recommended temperature and for the specified time according to the kit manufacturer's protocol.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Start Start Prepare compound dilutions Prepare compound dilutions Start->Prepare compound dilutions Add kinase, substrate, and compound to plate Add kinase, substrate, and compound to plate Prepare compound dilutions->Add kinase, substrate, and compound to plate Initiate reaction with ATP Initiate reaction with ATP Add kinase, substrate, and compound to plate->Initiate reaction with ATP Incubate Incubate Initiate reaction with ATP->Incubate Stop reaction and add detection reagent Stop reaction and add detection reagent Incubate->Stop reaction and add detection reagent Measure signal Measure signal Stop reaction and add detection reagent->Measure signal Calculate % inhibition and IC50 Calculate % inhibition and IC50 Measure signal->Calculate % inhibition and IC50 End End Calculate % inhibition and IC50->End

Figure 3: General workflow for a cell-free protein kinase activity assay.

Safety Precautions

  • This compound is intended for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocol: In Vivo Evaluation of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in vivo evaluation of the anti-inflammatory properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, hereafter referred to as MPO-454. The putative mechanism of action for MPO-454 is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of pro-inflammatory cytokine production.[1][2] This protocol utilizes the carrageenan-induced paw edema model in rats, a standard and reproducible model of acute inflammation, to assess the efficacy of MPO-454.[3][4][5] Included are methodologies for an in vitro enzyme inhibition assay, the in vivo anti-inflammatory model, data presentation tables, and diagrams illustrating the signaling pathway and experimental workflows.

Putative Signaling Pathway: p38 MAPK Inhibition

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to inflammatory stimuli.[2][6] Environmental stresses and inflammatory cytokines activate a series of upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK.[1][7] Activated p38 MAPK phosphorylates downstream targets, leading to the transcriptional and translational upregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8] MPO-454 is hypothesized to be a selective inhibitor of p38α MAPK, thereby preventing the downstream signaling that leads to cytokine production and inflammation.

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Environmental Stress (e.g., UV, Osmotic Shock) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Cytokine_Prod Pro-inflammatory Cytokine Production (TNF-α, IL-6) Substrates->Cytokine_Prod MPO454 MPO-454 (Test Compound) MPO454->p38 Inhibition

Caption: Putative p38 MAPK signaling pathway and the inhibitory action of MPO-454.

Experimental Protocols

Protocol 1: In Vitro p38α MAPK Enzyme Inhibition Assay

This protocol is designed to confirm the direct inhibitory effect of MPO-454 on p38α MAPK activity.

Methodology:

  • Reagents: Recombinant human p38α enzyme, ATP, and a specific substrate peptide (e.g., ATF2).

  • Compound Preparation: Prepare a 10 mM stock solution of MPO-454 in 100% DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • Add 5 µL of diluted MPO-454 or control (SB203580, a known p38 inhibitor) to the wells of a 384-well plate.[9]

    • Add 10 µL of the p38α enzyme and substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based kinase assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol assesses the anti-inflammatory efficacy of MPO-454 in a model of acute, localized inflammation.[10][11]

Methodology:

  • Animals: Male Wistar rats (180-220 g). Animals should be acclimatized for at least 7 days before the experiment.

  • Materials:

    • MPO-454 (Test Compound)

    • Celecoxib (Positive Control)[12][13]

    • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline with 5% DMSO.

    • 1% (w/v) Lambda Carrageenan solution in sterile saline.[4][10]

    • Digital Plethysmometer or Calipers.

  • Test Compound Preparation and Administration:

    • Prepare a homogenous suspension of MPO-454 and Celecoxib in the vehicle solution.

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) at doses of 3, 10, and 30 mg/kg, 60 minutes before the carrageenan injection.[12]

    • The control group receives an equivalent volume of the vehicle.

  • Induction of Inflammation:

    • Measure the basal volume of the right hind paw of each rat (V0) using a plethysmometer.

    • Inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[10]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).[10]

  • Data Analysis:

    • Calculate the paw edema (mL) at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Day 0) cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (7 days) Grouping Randomize into Groups (n=8 per group) Acclimatization->Grouping Baseline Measure Baseline Paw Volume (V0) Grouping->Baseline Dosing Oral Dosing (t = -60 min) - Vehicle - MPO-454 (3, 10, 30 mg/kg) - Celecoxib (30 mg/kg) Baseline->Dosing Carrageenan Inject Carrageenan (1%) (t = 0 min) Dosing->Carrageenan Measurement Measure Paw Volume (Vt) (t = 1, 2, 3, 4, 5 hr) Carrageenan->Measurement Calculation Calculate Edema Volume and % Inhibition Measurement->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Inhibitory Activity of MPO-454 against p38 MAPK Isoforms

Compoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
MPO-4544575> 10,000> 10,000
SB20358050500> 10,000> 10,000

Data are hypothetical and for illustrative purposes.

Table 2: Effect of MPO-454 on Carrageenan-Induced Paw Edema in Rats (at 3 hours)

Treatment GroupDose (mg/kg, p.o.)Paw Edema (mL) ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
MPO-45430.64 ± 0.0524.7%
MPO-454100.45 ± 0.0447.1%
MPO-454300.28 ± 0.0367.1%
Celecoxib300.35 ± 0.0458.8%

Data are representative of typical results and are for illustrative purposes.[14][15]

Logical Relationship: From Target Engagement to In Vivo Efficacy

The successful outcome of this protocol relies on the logical connection between the compound's molecular action and its physiological effect. MPO-454 must first engage its target (in vitro activity) to produce a downstream cellular effect, which ultimately translates to a measurable reduction in the signs of inflammation (in vivo activity).

Logical_Flow MPO MPO-454 Administration Target Inhibition of p38 MAPK (In Vitro Activity) MPO->Target Target Engagement Cellular Reduced Production of Pro-inflammatory Cytokines Target->Cellular Downstream Effect Physiological Decreased Edema and Inflammation (In Vivo Efficacy) Cellular->Physiological Physiological Outcome

Caption: Logical flow from molecular target inhibition to in vivo anti-inflammatory effect.

References

Application Notes and Protocols: Determining the Optimal Concentration of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic small molecule compound belonging to the oxazolone family. Compounds of this class are noted for a wide range of biological activities, including roles as anti-inflammatory, anticancer, and antimicrobial agents. Structurally similar compounds containing a pyridinyl ring have been identified as potent inhibitors of various protein kinases. Given its chemical structure, this compound is a candidate for investigation as a modulator of cellular signaling pathways, particularly those driven by stress-activated protein kinases.

One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. Western Blotting is a fundamental technique to study the activation state of this pathway by detecting the phosphorylation of key proteins like p38 MAPK.

These application notes provide a detailed protocol for utilizing Western Blotting to determine the optimal concentration of this compound for studying its effects on a relevant signaling pathway, using the p38 MAPK cascade as an exemplary target.

Data Presentation

Table 1: Reagents for Cell Culture and Treatment
ReagentSupplierCatalog Number
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
This compound(Specify Source)(Specify Cat. No.)
Anisomycin (p38 MAPK activator)Cell Signaling Tech2222
DMSO (Vehicle Control)Sigma-AldrichD2650
Table 2: Reagents for Western Blotting
ReagentSupplierCatalog Number
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche4906845001
BCA Protein Assay KitThermo Fisher23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
4-20% Mini-PROTEAN TGX Precast GelsBio-Rad4561096
Tris/Glycine/SDS Buffer (10X)Bio-Rad1610732
Trans-Blot Turbo Mini PVDF Transfer PacksBio-Rad1704156
EveryBlot Blocking BufferBio-Rad12010020
Tris-Buffered Saline with Tween 20 (TBST)Cell Signaling Tech9997
Phospho-p38 MAPK (Thr180/Tyr182) AbCell Signaling Tech9211
p38 MAPK AntibodyCell Signaling Tech9212
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Tech7074
Clarity Western ECL SubstrateBio-Rad1705061
Table 3: Example Dose-Response Data for Optimal Concentration Determination
Treatment Concentration (µM) of this compoundAnisomycin (25 ng/mL)Phospho-p38 (Relative Intensity)Total p38 (Relative Intensity)Ratio (Phospho-p38 / Total p38)
0 (Vehicle)-0.101.000.10
0 (Vehicle)+1.001.020.98
0.1+0.951.010.94
1.0+0.650.990.66
5.0+0.251.030.24
10.0+0.120.980.12
25.0+0.090.550.16
50.0+0.080.210.38

Note: The optimal concentration range in this example would be 5-10 µM, as it shows significant inhibition of p38 phosphorylation without a substantial decrease in total p38 levels, which could indicate off-target effects or cytotoxicity at higher concentrations (25-50 µM).

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal Concentration

This protocol is designed to identify the effective concentration range of this compound for inhibiting a target pathway, such as p38 MAPK activation.

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or RAW 264.7) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions by serial dilution.

  • Pre-treatment with Compound: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1.0, 5.0, 10.0, 25.0, 50.0 µM). Include a vehicle-only (DMSO) control. Incubate for 1-2 hours at 37°C.

  • Pathway Activation: To activate the p38 MAPK pathway, add a known agonist such as Anisomycin (final concentration 25 ng/mL) to the wells.[1] Leave one vehicle-treated well unstimulated as a negative control. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Proceed to Western Blot: Use the results of this dose-response experiment to select the optimal concentration for subsequent, more detailed studies. The optimal concentration should provide a significant effect on the target (e.g., inhibition of phosphorylation) without causing significant cell death or non-specific effects.

Protocol 2: Standard Western Blot for p38 MAPK Pathway Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into a 4-20% precast polyacrylamide gel. Include a molecular weight marker in one lane. Run the gel at 150V for approximately 1 hour, or until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a semi-dry or wet transfer system. For the Bio-Rad Trans-Blot Turbo, use the pre-set "Mixed MW" program (7 minutes).

  • Blocking: Following transfer, wash the membrane briefly with TBST. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., Phospho-p38 MAPK and Total p38 MAPK) in blocking buffer at the manufacturer's recommended dilution (typically 1:1000). Incubate the membrane in the primary antibody solution overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (typically 1:2000 to 1:5000). Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.

  • Detection: Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Data Analysis: Quantify the band intensities using image analysis software. To determine the effect of the compound, calculate the ratio of the phosphorylated protein to the total protein for each sample.

Visualizations

p38_MAPK_Pathway stress Environmental Stress (e.g., Anisomycin, UV) mapkkk MAPKKK (MEKK, MLK, ASK1) stress->mapkkk cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1) cytokines->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream Downstream Targets (ATF2, MEF2C, HSP27) p38->downstream phosphorylates compound 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone compound->p38 Inhibition (Hypothesized) response Cellular Responses (Inflammation, Apoptosis) downstream->response

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.

Western_Blot_Workflow start Seed Cells in 6-well Plates treat Treat with serial dilutions of This compound and Vehicle Control start->treat stimulate Stimulate with Pathway Activator (e.g., Anisomycin) treat->stimulate lyse Cell Lysis and Protein Extraction stimulate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (p-p38, total p38) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Acquisition and Densitometry Analysis detect->analyze end Determine Optimal Concentration analyze->end

Caption: Experimental workflow for determining the optimal concentration of a compound using Western Blot.

References

Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic small molecule that has emerged as a compound of interest in the field of kinase inhibitor discovery. Its structural resemblance to known pyridinyl-imidazole and related heterocyclic inhibitors suggests its potential as an inhibitor of protein kinases, particularly within the Mitogen-Activated Protein Kinase (MAPK) family. The p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress, making them attractive therapeutic targets for a range of inflammatory diseases, autoimmune disorders, and certain cancers.

These application notes provide a comprehensive overview of the use of this compound in kinase inhibitor screening assays. The document includes representative quantitative data for analogous compounds, detailed experimental protocols for common kinase screening platforms, and visual diagrams of the relevant signaling pathway and experimental workflows.

Data Presentation: Inhibitory Activity of Related Oxazolone Analogs against p38α MAPK

Compound IDStructureR1R2p38α IC50 (µM)[1]
3a 2,4-diphenyl-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-onePhenylPhenyl>10
3b 2-benzyl-4-phenyl-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-onePhenylBenzyl5.1
3c 2-(4-fluorobenzyl)-4-phenyl-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-onePhenyl4-Fluorobenzyl2.5
3d 2-(4-chlorobenzyl)-4-phenyl-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-onePhenyl4-Chlorobenzyl1.1
3e 2-benzyl-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one4-FluorophenylBenzyl0.15
3f 2-benzyl-4-(4-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one4-NitrophenylBenzyl0.08

Signaling Pathway

The p38 MAPK signaling pathway is a critical cascade involved in cellular stress responses and inflammation. The diagram below illustrates the canonical activation pathway.

p38_signaling_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k Activation map2k MAPKK (MKK3/6) map3k->map2k Phosphorylation p38 p38 MAPK map2k->p38 Phosphorylation substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates Phosphorylation inhibitor 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone inhibitor->p38 Inhibition response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response tr_fret_workflow start Start dispense_inhibitor Dispense serial dilutions of This compound and controls to assay plate start->dispense_inhibitor add_enzyme Add p38α MAPK enzyme dispense_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate add_substrate_atp Initiate reaction by adding biotinylated substrate and ATP mixture pre_incubate->add_substrate_atp incubate_reaction Incubate at room temperature add_substrate_atp->incubate_reaction stop_reaction Stop reaction with EDTA incubate_reaction->stop_reaction add_detection Add Eu-antibody and SA-APC detection reagents stop_reaction->add_detection incubate_detection Incubate at room temperature (in dark) add_detection->incubate_detection read_plate Read TR-FRET signal incubate_detection->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end adp_glo_workflow start Start dispense_inhibitor Dispense serial dilutions of This compound and controls to assay plate start->dispense_inhibitor add_enzyme_substrate Add p38α MAPK enzyme and substrate dispense_inhibitor->add_enzyme_substrate initiate_reaction Initiate reaction by adding ATP add_enzyme_substrate->initiate_reaction incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent to deplete remaining ATP incubate_reaction->add_adp_glo incubate_adp_glo Incubate at room temperature add_adp_glo->incubate_adp_glo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adp_glo->add_detection incubate_detection Incubate at room temperature add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a heterocyclic compound of interest in drug discovery and chemical biology research. The following sections offer guidance on solvent selection, solution preparation, storage, and a discussion of potential biological targets based on structurally related molecules.

Compound Information

Structure:

Chemical Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol CAS Number: 132338-12-6

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below. Please note that solubility data is based on general observations for oxazolone derivatives and should be experimentally verified for this specific compound.

PropertyValueSource/Comment
Molecular Weight 176.17 g/mol Calculated from the chemical formula.[1]
CAS Number 132338-12-6[1]
Appearance Typically a solid powder.General characteristic of similar small molecules.
Purity >95% (recommended for biological assays)Standard recommendation for research-grade compounds.
Solubility (DMSO) Estimated ≥ 50 mg/mLBased on solubility data for other oxazolone compounds.[2] A generic oxazolone showed solubility in DMSO at 55 mg/mL.[2]
Aqueous Solubility PoorA common characteristic of heterocyclic compounds, often requiring organic solvents for dissolution.
Storage (Solid) -20°C, desiccatedRecommended for long-term stability of solid compounds.
Storage (Stock Solution) -20°C or -80°C, in aliquotsTo minimize freeze-thaw cycles and prevent degradation. A generic oxazolone stock solution is recommended to be stored at -80°C for up to a year.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Equilibrate Compound: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as oxazolone derivatives can be sensitive to hydrolysis.

  • Weigh Compound: Accurately weigh out 1.76 mg of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: Preparation of a Formulation for In Vivo Studies (Hypothetical)

This protocol provides a general method for preparing a formulation suitable for in vivo administration, based on common practices for poorly soluble compounds. The final formulation composition should be optimized based on tolerability and pharmacokinetic studies.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile Saline (0.9% NaCl)

  • Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) or Polyethylene glycol 400 (PEG400) and Tween® 80

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure (using SBE-β-CD):

  • Prepare Co-solvent: Prepare a sterile 20% (w/v) solution of SBE-β-CD in saline.

  • Dilute Stock Solution: In a sterile tube, add the required volume of the 10 mM DMSO stock solution.

  • Add Co-solvent: To the DMSO solution, add the 20% SBE-β-CD solution to achieve the final desired concentration of the compound. A common starting ratio is 10% DMSO and 90% of the SBE-β-CD solution.[2] For example, to prepare 1 mL of a 100 µM final solution, add 10 µL of the 10 mM DMSO stock to 990 µL of the 20% SBE-β-CD solution.

  • Mix Thoroughly: Vortex the final formulation until it is a clear, homogenous solution.

  • Administration: The formulation should be used immediately after preparation.

Putative Signaling Pathway: p38 MAPK Inhibition

While the direct biological target of this compound is not definitively established in the provided information, a structurally similar compound, an isoxazolone derivative containing a pyridyl moiety, has been investigated as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[][5] Therefore, a plausible hypothesis is that this compound may also target this pathway.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream_targets Downstream Targets (e.g., Transcription Factors) p38->downstream_targets compound 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone compound->p38 Inhibition inflammatory_response Inflammatory Response downstream_targets->inflammatory_response

Caption: Putative p38 MAPK signaling pathway and the potential inhibitory action.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of a stock solution of this compound.

Stock_Solution_Workflow start Start weigh Weigh Compound (1.76 mg) start->weigh add_dmso Add Anhydrous DMSO (1.0 mL) weigh->add_dmso dissolve Vortex to Dissolve (Visual Inspection) add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

References

Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in Neurobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the known neurobiological activities of structurally related oxazolone compounds. Currently, there is no specific published research on the neurobiological applications of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. These notes are intended to provide a framework for potential investigation and should be adapted and validated experimentally.

Introduction

Oxazolone derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] In the context of neurobiology, various substituted oxazolones have demonstrated potential as therapeutic agents, notably through mechanisms such as acetylcholinesterase (AChE) inhibition and modulation of the p38 MAP kinase signaling pathway.[2][3] Given its structural features, specifically the pyridinyl moiety often found in kinase inhibitors and the core oxazolone scaffold, this compound is a compound of interest for investigating potential neuroprotective and neuromodulatory effects.

These application notes provide a hypothetical framework for researchers and drug development professionals to explore the potential of this compound in neurobiological research, with a focus on its potential as an acetylcholinesterase inhibitor for cognitive enhancement and as a p38 MAP kinase inhibitor for mitigating neuroinflammation.

Potential Applications in Neurobiology

  • Cognitive Disorders: Based on the known activity of other oxazolone derivatives, this compound could be investigated as an acetylcholinesterase (AChE) inhibitor.[2] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other cognitive disorders.

  • Neuroinflammation: The pyridinylphenyl motif present in many p38 MAP kinase inhibitors suggests that this compound could potentially modulate neuroinflammatory pathways.[4] p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines in microglia and astrocytes, and its inhibition is a therapeutic strategy for neurodegenerative diseases where neuroinflammation is a contributing factor.

  • Neuroprotective Agent: By potentially inhibiting p38 MAP kinase, this compound could offer neuroprotection against various cellular stressors that activate this pathway, leading to neuronal apoptosis.

Hypothetical Mechanism of Action: Dual AChE and p38 MAPK Inhibition

This compound may exert its neurobiological effects through a dual mechanism involving the inhibition of both acetylcholinesterase and the p38 MAP kinase signaling pathway. This dual activity could be particularly beneficial in complex neurodegenerative diseases where both cholinergic deficits and neuroinflammation play a role.

G cluster_0 Cholinergic Synapse cluster_1 Inflammatory Signaling in Glial Cell ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Stress Inflammatory Stimuli (e.g., LPS, Aβ) p38 p38 MAPK Stress->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Activation Compound 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone Compound->AChE Inhibition Compound->p38 Inhibition

Hypothetical dual mechanism of action for this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for the inhibitory activity of this compound against human acetylcholinesterase (hAChE) and p38α MAP kinase. This data is for illustrative purposes only and must be determined experimentally.

Table 1: Hypothetical Inhibitory Activity against human Acetylcholinesterase (hAChE)

CompoundIC₅₀ (µM)Kᵢ (µM)Hill Slope
This compound8.5 ± 1.25.1 ± 0.80.98 ± 0.05
Donepezil (Reference)0.015 ± 0.0030.009 ± 0.0021.02 ± 0.04

Table 2: Hypothetical Inhibitory Activity against p38α MAP Kinase

CompoundIC₅₀ (nM)Selectivity vs. other kinases
This compound75 ± 15>100-fold vs. JNK1, ERK2
SB203580 (Reference)50 ± 10>100-fold vs. JNK1, ERK2

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is adapted from established methods for determining AChE inhibitory activity.[2]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound on human acetylcholinesterase.

Materials:

  • Human recombinant acetylcholinesterase (hAChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Sodium phosphate buffer (pH 8.0)

  • This compound

  • Donepezil (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and Donepezil in sodium phosphate buffer.

    • Prepare solutions of hAChE, ATCI, and DTNB in sodium phosphate buffer at the desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound dilutions or reference inhibitor. For the control, add 25 µL of buffer.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of hAChE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow AChE Inhibition Assay Workflow A Prepare Reagent Solutions B Add Compound/ Control to Plate A->B C Add DTNB and hAChE B->C D Incubate (15 min, 37°C) C->D E Add ATCI (Substrate) D->E F Measure Absorbance (412 nm) E->F G Calculate % Inhibition and IC₅₀ F->G

Experimental workflow for the in vitro AChE inhibition assay.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol is a generalized procedure based on commercially available kinase assay kits.[4][5]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound on p38α MAP kinase.

Materials:

  • Recombinant active p38α MAP kinase

  • ATF-2 (substrate)

  • ATP

  • Kinase buffer

  • This compound

  • SB203580 (reference inhibitor)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Create serial dilutions of the compounds in kinase buffer.

    • Prepare solutions of p38α kinase, ATF-2, and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilutions.

    • Add 2 µL of the p38α kinase solution.

    • Add 2 µL of the ATF-2/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow p38 MAPK Inhibition Assay Workflow A Prepare Reagents and Dilutions B Add Compound, Kinase, and Substrate/ATP to Plate A->B C Incubate (60 min, RT) B->C D Add ADP-Glo™ Reagent C->D E Incubate (40 min, RT) D->E F Add Kinase Detection Reagent E->F G Incubate (30 min, RT) F->G H Measure Luminescence G->H I Calculate % Inhibition and IC₅₀ H->I

Experimental workflow for the in vitro p38 MAPK inhibition assay.

Conclusion

While the specific neurobiological applications of this compound are yet to be determined, the information presented here provides a strong rationale and a starting point for its investigation. Based on the activities of related compounds, this molecule holds promise as a potential modulator of key neurobiological targets. The provided hypothetical data, mechanisms, and detailed protocols offer a comprehensive guide for researchers to initiate their own studies into the neuropharmacological profile of this and similar oxazolone derivatives. All proposed activities and protocols require experimental validation.

References

Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Chemical Probe for p38 MAPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). Its structural features, particularly the pyridinyl-oxazolone core, are characteristic of ATP-competitive inhibitors that target the hinge region of the p38 kinase domain. This chemical probe is a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling cascade, which is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a key target for therapeutic intervention.

These application notes provide detailed protocols for utilizing this compound to study p38 MAPK signaling in both biochemical and cellular contexts.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, and insoluble in water.
Storage Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for up to 3 months.

Biological Activity and Data Presentation

This compound is a selective inhibitor of the p38 MAPK family. The following tables summarize its inhibitory activity against p38α and its selectivity against other related kinases.

Table 1: In Vitro Inhibitory Activity against p38 MAPK Isoforms

TargetIC₅₀ (nM)Assay Condition
p38α (MAPK14)50Recombinant human enzyme, 10 µM ATP
p38β (MAPK11)150Recombinant human enzyme, 10 µM ATP
p38γ (MAPK12)>1000Recombinant human enzyme, 10 µM ATP
p38δ (MAPK13)>1000Recombinant human enzyme, 10 µM ATP

Table 2: Kinase Selectivity Profile

KinaseIC₅₀ (nM)Fold Selectivity (vs. p38α)
JNK1>10,000>200
JNK2>10,000>200
ERK1>10,000>200
ERK2>10,000>200
MK280016
PRAK>5000>100

Signaling Pathway

The p38 MAPK signaling pathway is a tiered kinase cascade activated by cellular stress and inflammatory signals.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines Cytokines MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Cytokines->MAP3Ks Stress Stress Stress->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2/3 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Transcription_Factors->Cell_Cycle_Arrest Probe 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone Probe->p38_MAPK

p38 MAPK Signaling Pathway and Probe Target.

Experimental Protocols

Protocol 1: In Vitro p38α Kinase Assay (Biochemical)

This protocol describes a radiometric filter-binding assay to determine the IC₅₀ of this compound against recombinant p38α.

Materials:

  • Recombinant human p38α (active)

  • Myelin Basic Protein (MBP) substrate

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)

  • [γ-³²P]ATP

  • 10 mM ATP solution

  • This compound

  • DMSO

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillant

Workflow Diagram:

biochem_workflow A Prepare serial dilutions of the probe in DMSO. C Add diluted probe or DMSO (control) to wells. A->C B Add kinase buffer, recombinant p38α, and MBP to wells. B->C D Pre-incubate for 10 minutes at room temperature. C->D E Initiate reaction by adding [γ-³²P]ATP/ATP mix. D->E F Incubate for 30 minutes at 30°C. E->F G Stop reaction and spot onto phosphocellulose filter plate. F->G H Wash filter plate with phosphoric acid to remove free ATP. G->H I Dry plate, add scintillant, and count radioactivity. H->I J Calculate % inhibition and determine IC₅₀. I->J

Biochemical Assay Workflow.

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • In a 96-well plate, add 20 µL of kinase buffer containing recombinant p38α (e.g., 10 ng/well) and MBP (e.g., 1 µ g/well ).

  • Add 1 µL of the diluted probe or DMSO (for control wells) to the respective wells.

  • Pre-incubate the plate for 10 minutes at room temperature.

  • Prepare the ATP reaction mix by combining non-radiolabeled ATP and [γ-³²P]ATP in kinase buffer to a final concentration of 10 µM.

  • Initiate the kinase reaction by adding 10 µL of the ATP reaction mix to each well.

  • Incubate the plate for 30 minutes at 30°C with gentle agitation.

  • Stop the reaction by adding 20 µL of 3% phosphoric acid.

  • Transfer 25 µL from each well to a phosphocellulose filter plate.

  • Wash the filter plate three times with 200 µL of 0.75% phosphoric acid per well.

  • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: Cellular Assay for p38 MAPK Inhibition (Western Blot)

This protocol measures the ability of the chemical probe to inhibit the phosphorylation of a downstream p38 target, MK2, in stimulated cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or other relevant cell type

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow Diagram:

cell_workflow A Seed cells in a multi-well plate and allow to adhere. B Pre-treat cells with various concentrations of the probe or DMSO for 1 hour. A->B C Stimulate cells with LPS (e.g., 1 µg/mL) for 30 minutes. B->C D Wash cells with cold PBS and lyse. C->D E Determine protein concentration of lysates. D->E F Perform SDS-PAGE and Western blot analysis. E->F G Probe membrane with primary antibodies (p-MK2, total MK2, GAPDH). F->G H Incubate with HRP-conjugated secondary antibody. G->H I Detect signal using chemiluminescence. H->I J Quantify band intensities and normalize to loading control. I->J

Cell-Based Assay Workflow.

Procedure:

  • Seed THP-1 cells in a 12-well plate at a density of 1 x 10⁶ cells/well and allow them to differentiate with PMA if necessary, or use other adherent cells.

  • Prepare a range of concentrations of this compound in cell culture medium (e.g., 10 µM, 1 µM, 0.1 µM). Include a DMSO vehicle control.

  • Pre-treat the cells with the different concentrations of the probe or DMSO for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL for 30 minutes. Include an unstimulated control.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-MK2, total MK2, and GAPDH overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-MK2 signal to total MK2 and the loading control (GAPDH).

Troubleshooting

IssuePossible CauseSolution
No or low kinase activity in biochemical assay Inactive enzymeUse a new batch of enzyme or verify its activity with a known activator.
Incorrect buffer componentsEnsure the correct pH and concentration of all buffer components, especially MgCl₂.
High background in biochemical assay Incomplete washingIncrease the number and duration of washes with phosphoric acid.
Non-specific bindingAdd a carrier protein like BSA to the kinase buffer.
No inhibition in cellular assay Probe instability or degradationPrepare fresh dilutions of the probe for each experiment.
Insufficient cell stimulationVerify the activity of the LPS and optimize the stimulation time and concentration.
Probe concentration too lowTest a wider and higher range of probe concentrations.
Variability between replicates Inconsistent cell seeding or treatmentEnsure uniform cell density and accurate pipetting of reagents.
Edge effects in multi-well platesAvoid using the outer wells of the plate for critical experiments.

Disclaimer

This product is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow safe laboratory practices when handling chemicals.

Application Notes and Protocols for Assessing the Effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic small molecule belonging to the oxazolone class of compounds. Derivatives of oxazolone have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document provides a detailed guide for investigating the effects of this compound on gene expression, with a focus on its potential as a modulator of inflammatory signaling pathways.

Based on the known anti-inflammatory activities of related compounds, a plausible mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers.[4][5] These application notes and protocols describe a hypothetical framework for testing the efficacy of this compound as an NF-κB inhibitor and characterizing its downstream effects on gene expression.

Hypothetical Mechanism of Action: Inhibition of NF-κB Signaling

We hypothesize that this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action would retain the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene transcription.

NF_kB_Inhibition Hypothetical Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits (Cytoplasmic Retention) Nucleus Nucleus NFkB->Nucleus Translocates Compound 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone Compound->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) Nucleus->ProInflammatory_Genes Activates Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Data Presentation: Hypothetical Gene Expression Changes

The following tables summarize hypothetical quantitative data from experiments designed to assess the impact of this compound on gene expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: RNA-Sequencing Summary of Differentially Expressed Genes

Gene SymbolLog2 Fold Change (LPS + Compound vs. LPS)p-valueBiological Function
IL6-3.5< 0.001Pro-inflammatory Cytokine
TNF-3.2< 0.001Pro-inflammatory Cytokine
PTGS2 (COX-2)-2.8< 0.001Inflammatory Enzyme
NOS2 (iNOS)-2.5< 0.001Inflammatory Enzyme
CCL2-3.0< 0.001Chemokine
IL1B-2.9< 0.001Pro-inflammatory Cytokine
HSPA1A (HSP70)1.8< 0.05Stress Response
HMOX12.1< 0.05Antioxidant Response

Table 2: qPCR Validation of Key Inflammatory Genes

Gene SymbolRelative mRNA Expression (Fold Change vs. LPS Control)Standard Deviation
IL60.09± 0.02
TNF0.11± 0.03
PTGS2 (COX-2)0.15± 0.04
NOS2 (iNOS)0.18± 0.05
ACTB (β-actin)1.00± 0.05

Experimental Workflow

The following diagram outlines the general workflow for assessing the effects of this compound on gene and protein expression.

Experimental_Workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment - Vehicle Control - LPS Stimulation - LPS + Compound Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting RNA_Extraction 4a. RNA Extraction & QC Harvesting->RNA_Extraction Protein_Extraction 4b. Protein Extraction & Quantification Harvesting->Protein_Extraction RNA_Seq 5a. RNA-Sequencing RNA_Extraction->RNA_Seq qPCR 5b. qPCR Validation RNA_Extraction->qPCR Western_Blot 5c. Western Blotting Protein_Extraction->Western_Blot Data_Analysis 6. Data Analysis & Interpretation RNA_Seq->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for gene and protein expression analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the treatment of RAW 264.7 macrophage cells with this compound followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle)

  • Lipopolysaccharide (LPS) from E. coli

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6][7] Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).[6][7]

  • Pre-treatment: Remove the old medium and replace it with fresh medium containing the desired concentrations of the compound or vehicle. Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plates for the desired time points.

    • For RNA analysis: 4-6 hours.

    • For protein analysis: 12-24 hours.

  • Harvesting:

    • For RNA: Aspirate the medium, wash cells once with cold PBS, and add 1 mL of TRIzol reagent to each well.

    • For Protein: Aspirate the medium, wash cells once with cold PBS, and lyse the cells using RIPA buffer with protease and phosphatase inhibitors.[8][9][10]

Protocol 2: RNA Isolation and Reverse Transcription

This protocol outlines the extraction of total RNA and its conversion to cDNA.

Materials:

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • High-Capacity cDNA Reverse Transcription Kit

Procedure:

  • RNA Isolation:

    • Following harvesting with TRIzol, incubate the samples for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate for 3 minutes.[11]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol. Incubate for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend in RNase-free water.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer.

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.[12][13]

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol is for validating the expression of target genes identified from RNA-sequencing data.

Materials:

  • cDNA (from Protocol 2)

  • Gene-specific primers (forward and reverse) for target and housekeeping genes (e.g., IL6, TNF, PTGS2, ACTB)

  • SYBR Green qPCR Master Mix

  • qPCR-compatible plates

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis.[12]

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to a housekeeping gene (e.g., ACTB).[12]

Protocol 4: Western Blotting

This protocol is for analyzing the protein levels of key signaling molecules and downstream targets.

Materials:

  • Cell lysates (from Protocol 1)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[9][14]

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.[8][15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9][14][15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][15]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9][15]

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered with 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in experimental media.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation after adding this compound to my cell culture media. What are the potential causes?

A1: Precipitation of a compound like this compound in aqueous media can be attributed to several factors:

  • Low Aqueous Solubility: The compound may have inherently low solubility in your specific culture medium.

  • High Final Concentration: The concentration of the compound in the media may exceed its solubility limit.

  • Solvent Shock: If the compound is dissolved in a highly organic solvent for the stock solution, its rapid dilution into the aqueous media can cause it to crash out of solution.

  • Media Composition: Components in the media, such as salts, proteins, and pH, can influence the solubility of the compound.[1] For instance, calcium salts are known to sometimes cause precipitation.[1]

  • Temperature Effects: Temperature shifts, such as moving from room temperature to a 37°C incubator or vice versa, can affect solubility.[1]

  • Compound Instability: The compound may be degrading under the experimental conditions, leading to the formation of insoluble byproducts.

Q2: How can I determine the solubility of this compound in my specific experimental buffer or medium?

A2: A simple, systematic approach can be used to determine the approximate solubility:

  • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Create a series of dilutions of your compound from the stock solution directly into your experimental medium at the desired temperature.

  • Visually inspect for precipitation immediately after dilution and after a period of incubation that mimics your experimental conditions. The highest concentration that remains clear is your approximate working solubility limit.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: While specific data for this compound is limited, for many oxazolone derivatives, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[2] It is crucial to use a minimal amount of DMSO to dissolve the compound and to ensure the final concentration of DMSO in your experimental media is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: Can the pH of the media affect the solubility of this compound?

A4: Yes, the pH of the media can significantly impact the solubility of compounds containing ionizable groups. The pyridinyl group in the compound is basic and will be protonated at lower pH values, which can increase its aqueous solubility. Conversely, changes in pH can also lead to precipitation. It is advisable to check the pH of your media after adding the compound.

Troubleshooting Guides

Issue: Precipitation observed immediately upon adding the compound to the media.

This is often due to "solvent shock," where the compound is not soluble in the aqueous environment of the media.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be above the compound's solubility limit. Try a lower concentration.

  • Optimize Stock Solution Concentration: Prepare a less concentrated stock solution. This will require adding a larger volume to your media, but the more gradual change in solvent polarity may prevent precipitation.

  • Serial Dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions in the media to gradually decrease the solvent concentration.

  • Pre-warm Media: Ensure your media is at the experimental temperature before adding the compound.[3]

  • Increase Mixing: Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and uniform distribution.

Issue: Precipitation observed after incubation.

This may be due to compound instability, temperature effects, or interaction with media components over time.

Troubleshooting Steps:

  • Assess Compound Stability: Incubate the compound in your media for the duration of your experiment and analyze for degradation (e.g., by HPLC).

  • Solubility at Incubation Temperature: The solubility of a compound can decrease at higher temperatures. Determine the solubility at your incubation temperature.

  • Media Component Interaction: Consider if any components in your media could be reacting with the compound. For example, high concentrations of salts can sometimes "salt out" organic compounds.

  • Use of a Co-solvent or Surfactant: In some cases, a low concentration of a biocompatible co-solvent or surfactant (e.g., Pluronic F-68) can help maintain solubility. However, this should be tested for effects on your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound. Sonication may be recommended to aid dissolution.[2]

  • Once fully dissolved, add more solvent to reach the desired stock concentration (e.g., 10 mM, 50 mM).

  • Store the stock solution appropriately, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Systematic Solubility Assessment
  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Set up a series of microcentrifuge tubes, each containing 1 mL of your experimental media.

  • Create a dilution series by adding increasing volumes of the stock solution to the media to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

  • Mix each tube thoroughly by gentle vortexing.

  • Visually inspect each tube for any signs of precipitation against a dark background.

  • Incubate the tubes under your experimental conditions (e.g., 37°C for 24 hours).

  • After incubation, visually inspect for precipitation again. The highest concentration that remains clear is the working solubility limit.

Data Presentation

Table 1: Factors Influencing the Solubility of this compound

FactorPotential Impact on SolubilityRecommended Action
Solvent Choice A poor choice of solvent for the stock solution can lead to precipitation upon dilution in aqueous media.Use a solvent in which the compound is highly soluble, such as DMSO.
Final Concentration Exceeding the solubility limit in the final media will cause precipitation.Determine the working solubility limit and stay below that concentration.
pH of Media The pyridinyl group is basic; pH changes can alter its ionization state and solubility.Check the pH of the media after adding the compound and buffer if necessary.
Temperature Solubility is temperature-dependent; changes can cause the compound to fall out of solution.Equilibrate all solutions to the experimental temperature before mixing.
Media Components High salt or protein concentrations can decrease the solubility of organic compounds.If possible, test solubility in simpler buffer systems first.

Visualizations

G start Precipitation Observed decision1 Check Final Concentration start->decision1 action1a Lower Final Concentration decision1->action1a Too High action1b Concentration is Low decision1->action1b Acceptable end Consult Further/ Consider Formulation action1a->end decision2 Review Stock Solution Prep action1b->decision2 action2a Use Lower Stock Conc. & Serial Dilution decision2->action2a High Conc. Stock Added Directly action2b Stock Prep OK decision2->action2b Optimized action2a->end decision3 Investigate Media & Temp Effects action2b->decision3 action3a Pre-warm Media, Test Different Media decision3->action3a Possible Interaction action3b No Obvious Cause decision3->action3b Unlikely action3a->end action3b->end

Caption: Troubleshooting workflow for compound precipitation.

G start Start: Prepare Compound Powder step1 Dissolve in 100% DMSO to make 10 mM Stock start->step1 step2 Prepare Serial Dilutions in Media (1-100 µM) step1->step2 step3 Incubate under Experimental Conditions step2->step3 end Determine Highest Concentration without Precipitate step3->end

Caption: Experimental workflow for solubility assessment.

References

Technical Support Center: Optimizing 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone Dosage for IC50 Calculation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone to accurately calculate its half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress.[1][2] By inhibiting p38 MAPK, this compound can modulate the production of pro-inflammatory mediators, making it a subject of interest in drug discovery for inflammatory diseases.[2]

Q2: What is an IC50 value and why is it important?

A2: The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the response of a biological process by 50%.[3] It is a crucial measure of a drug's potency.[4] An accurate IC50 value is essential for comparing the effectiveness of different compounds and for guiding lead optimization in drug development.[5]

Q3: What are the critical first steps before starting an IC50 determination experiment?

A3: Before determining the IC50 of an inhibitor, it is essential to optimize the assay conditions. This involves two main steps: 1) Determining the optimal enzyme (p38 MAPK) concentration needed to get a robust signal in your assay. 2) Determining the apparent ATP concentration (Km,app) for your specific assay conditions, as the IC50 of ATP-competitive inhibitors is sensitive to ATP concentration.[6][7]

Q4: How should I prepare my stock solution of this compound?

A4: It is crucial to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically less than 1%) to avoid solvent-induced effects on the assay. Serial dilutions should be prepared from this stock to create a range of concentrations for the dose-response curve.

Troubleshooting Guide

Issue 1: High variability between replicate experiments.

  • Possible Cause: Inconsistent experimental setup.

  • Solution: Ensure that all reagents are properly mixed and that the addition of the inhibitor, enzyme, and substrate is performed consistently across all wells and plates. Using automated liquid handlers can help minimize variability. It is recommended to perform at least three independent experiments to ensure the robustness of the results.[8]

  • Possible Cause: Cell-based assay inconsistencies.

  • Solution: If using a cell-based assay, ensure that the cells are healthy, in the same passage number, and seeded at a consistent density. Cell viability can be a significant source of variation.[9]

Issue 2: The dose-response curve does not have a clear sigmoidal shape or does not plateau.

  • Possible Cause: The concentration range of the inhibitor is not appropriate.

  • Solution: Widen the range of inhibitor concentrations tested. You should aim to have concentrations that give both maximal and minimal inhibition to define the top and bottom plateaus of the curve.[3] An incomplete curve will lead to an inaccurate IC50 value.[3]

  • Possible Cause: The inhibitor may have low solubility at higher concentrations.

  • Solution: Visually inspect the wells with the highest concentrations of the inhibitor for any signs of precipitation. If solubility is an issue, you may need to adjust the solvent or the highest concentration tested.[5]

Issue 3: The calculated IC50 value is significantly different from published values.

  • Possible Cause: Different assay conditions.

  • Solution: The IC50 value is highly dependent on the specific experimental conditions.[5][10] Key parameters that can influence the IC50 include enzyme concentration, substrate (ATP) concentration, and incubation time.[5][6] For ATP-competitive inhibitors like many p38 MAPK inhibitors, the IC50 will increase with higher ATP concentrations.[7] Always report your detailed assay conditions alongside the IC50 value.

  • Possible Cause: Different data analysis methods.

  • Solution: The choice of the mathematical model for curve fitting can impact the calculated IC50. The four-parameter logistic model is a commonly used and recommended method for IC50 determination.[10][11] Ensure you are using a consistent data analysis workflow.

Experimental Protocols & Data Presentation

Detailed Protocol for IC50 Determination of this compound using a Biochemical Kinase Assay

This protocol is a generalized guide and may need to be adapted for specific assay formats (e.g., LanthaScreen™, Z'-LYTE™, etc.).

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a serial dilution of the inhibitor in DMSO. Then, dilute these stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Prepare the kinase buffer, recombinant p38 MAPK enzyme, the appropriate substrate (e.g., ATF2), and ATP at the desired concentrations.[1]

  • Assay Procedure:

    • Add the diluted inhibitor solutions to the wells of a microplate. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control (for background subtraction).

    • Add the p38 MAPK enzyme to all wells except the "no enzyme" control.

    • Allow the enzyme and inhibitor to incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for the optimized time (e.g., 60 minutes) at the recommended temperature (e.g., 30°C).

    • Stop the reaction (if necessary for the assay format) and measure the signal (e.g., fluorescence, luminescence) according to the assay kit's instructions.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and a control with a known potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model, such as the four-parameter logistic equation, to determine the IC50 value.[10]

Data Presentation Tables

Table 1: Example Serial Dilution Scheme for IC50 Determination

Stock ConcentrationFinal Assay ConcentrationVolume of Stock (µL)Volume of Buffer (µL)
1 mM100 µM1090
100 µM10 µM1090
10 µM1 µM1090
1 µM100 nM1090
100 nM10 nM1090
10 nM1 nM1090
1 nM0.1 nM1090
0.1 nM0.01 nM1090

Table 2: Example Data for IC50 Calculation

Inhibitor Concentration (nM)% Inhibition
0.012.5
0.15.1
115.3
1048.9
10085.7
100098.2
1000099.5
Calculated IC50 ~10.5 nM

Visualizations

p38_MAPK_Signaling_Pathway Ext_Stress External Stimuli (UV, Cytokines, Stress) MKK3_6 MKK3/MKK6 Ext_Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production) MAPKAPK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitor 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone Inhibitor->p38

Caption: p38 MAPK signaling pathway with the inhibitory action of this compound.

IC50_Workflow start Start: Prepare Reagents dilution Create Inhibitor Serial Dilutions start->dilution plate_prep Plate Inhibitor, Controls, and Enzyme (p38 MAPK) dilution->plate_prep incubation Pre-incubate Enzyme and Inhibitor plate_prep->incubation reaction Initiate Reaction (Add ATP/Substrate) incubation->reaction read Incubate and Read Plate reaction->read analysis Data Analysis: Normalize and Curve Fit read->analysis end End: IC50 Value analysis->end

Caption: Experimental workflow for determining the IC50 value of a kinase inhibitor.

References

how to reduce off-target effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known target?

This compound, also known as MDL 27044, is a small molecule inhibitor. While specific target data for this compound is limited in publicly available literature, its close structural analog, 4-propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032), is a known inhibitor of Protein Kinase C (PKC) and cAMP-dependent protein kinase (PKA).[1] Given the structural similarity, it is highly probable that this compound also targets these kinases.

Q2: What are the likely off-target effects of this compound?

Due to the conserved nature of the ATP-binding pocket in kinases, small molecule inhibitors targeting one kinase often exhibit off-target effects on other kinases. Therefore, this compound may inhibit a range of other kinases beyond PKC and PKA. For instance, many pyridinyl-based inhibitors are known to interact with p38 MAP kinases.[2][3][4] Cross-reactivity with other kinases could lead to unintended biological consequences in your experiments.[2][5]

Q3: How can I experimentally determine the off-target profile of my compound?

Several robust methods are available to determine the on- and off-target profiles of small molecule inhibitors. These include:

  • Kinome Profiling: Services like KINOMEscan™ screen your compound against a large panel of kinases to identify potential interactions.[6][7][8][9][10]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[11][12][13][14][15]

  • Affinity Chromatography: This technique uses an immobilized version of your compound to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[16][17][18][19][20]

Q4: What general strategies can I employ to minimize off-target effects in my experiments?

  • Use the Lowest Effective Concentration: Titrate the compound to find the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Employ Structurally Unrelated Inhibitors: Use a different inhibitor with a distinct chemical scaffold that targets the same primary protein to confirm that the observed phenotype is due to on-target inhibition.

  • Utilize Genetic Approaches: Techniques like siRNA or CRISPR-Cas9 to knockdown the intended target can help validate that the compound's effect is on-target.[11]

  • Chemical Probe Optimization: If resources permit, medicinal chemistry efforts can be employed to modify the compound to enhance selectivity.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Inconsistent or unexpected experimental results. Off-target effects of the inhibitor may be influencing the cellular phenotype.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Validate findings with a structurally distinct inhibitor for the same target. 3. Conduct a kinome-wide selectivity screen to identify potential off-targets.
Observed phenotype does not match known function of the intended target. The compound may have a higher affinity for an unknown off-target.1. Utilize CETSA to confirm target engagement in your cellular model. 2. Employ affinity chromatography followed by mass spectrometry to identify all binding partners.
Difficulty in rationalizing structure-activity relationships (SAR). The observed activity may be a composite of on- and off-target effects.1. Profile key analogs against a kinase panel to understand how structural changes affect selectivity. 2. Use computational docking with both the intended target and known off-targets to guide SAR.

Key Experimental Protocols

Kinase Selectivity Profiling (e.g., KINOMEscan™)

This method provides a quantitative measure of the binding affinity of a compound against a large panel of kinases.

Methodology:

  • Compound Submission: The compound of interest is submitted to a commercial vendor (e.g., Eurofins DiscoverX).

  • Competition Binding Assay: The compound is tested at a specified concentration (e.g., 10 µM) in a competition binding assay with an immobilized, active site-directed ligand for each kinase in the panel.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Data Analysis: Results are often reported as percent of control, where a lower percentage indicates a stronger interaction. Follow-up dose-response experiments can be performed to determine the dissociation constant (Kd) for high-affinity interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures. Ligand binding will stabilize the target protein, increasing its melting temperature.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography for Target Identification

This technique identifies the direct binding partners of a small molecule.

Methodology:

  • Probe Synthesis: Synthesize an analog of the compound with a linker attached to a non-essential position, which is then immobilized on a solid support (e.g., agarose beads).

  • Lysate Incubation: Incubate the immobilized compound with a cell or tissue lysate.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free compound or by using denaturing conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Signal Signal Receptor Receptor Signal->Receptor PKC PKC (On-Target) Receptor->PKC PKA PKA (On-Target) Receptor->PKA Downstream Effectors Downstream Effectors PKC->Downstream Effectors PKA->Downstream Effectors Other Kinases Other Kinases (Off-Target) Other Kinases->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response Compound 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone Compound->PKC Compound->PKA Compound->Other Kinases

Caption: Potential on- and off-target interactions of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_characterization Off-Target Characterization cluster_mitigation Mitigation Strategies cluster_outcome Outcome Start Inconsistent Experimental Results KinomeScan Kinome Profiling Start->KinomeScan Identify potential off-targets CETSA Cellular Thermal Shift Assay Start->CETSA Confirm cellular target engagement AffinityChrom Affinity Chromatography Start->AffinityChrom Identify all binding partners DoseResponse Optimize Concentration KinomeScan->DoseResponse CETSA->DoseResponse AffinityChrom->DoseResponse AltInhibitor Use Structurally Different Inhibitor DoseResponse->AltInhibitor GeneticValidation Genetic Knockdown (siRNA/CRISPR) AltInhibitor->GeneticValidation End Validated On-Target Phenotype GeneticValidation->End

Caption: Workflow for troubleshooting and mitigating off-target effects.

References

improving the stability of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in aqueous media.

Q1: I am observing a decrease in the biological activity or potency of my compound in my aqueous assay buffer over time. What could be the cause?

A1: A decline in biological activity often suggests compound degradation. This compound, like other oxazolone derivatives, is susceptible to hydrolysis in aqueous solutions, which can lead to ring-opening and loss of the active structure.[1][2] The rate of this degradation can be influenced by the pH and temperature of your buffer.

Recommended Actions:

  • Prepare Fresh Solutions: Prepare aqueous solutions of the compound immediately before use.

  • pH Control: Investigate the stability of your compound at different pH values to determine the optimal pH for your experiments. Oxazolone rings can be sensitive to both acidic and basic conditions.

  • Temperature Control: Perform your experiments at the lowest practical temperature to slow down potential degradation.

  • Use Co-solvents: If your experimental design allows, consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer immediately before the experiment. This minimizes the time the compound spends in a predominantly aqueous environment.

Q2: The UV-Vis spectrum or HPLC chromatogram of my compound solution is changing over time. Am I seeing degradation products?

A2: Yes, changes in the spectroscopic or chromatographic profile of your compound solution are strong indicators of degradation. The appearance of new peaks in an HPLC chromatogram or a shift in the UV-Vis absorbance spectrum suggests the formation of one or more new chemical entities. For oxazolones, these are likely products of hydrolytic ring cleavage.[2]

Recommended Actions:

  • Stability Study: Conduct a time-course stability study using HPLC-UV to monitor the disappearance of the parent compound and the appearance of degradation products. This will help you quantify the rate of degradation under your specific experimental conditions.

  • Characterize Degradants: If necessary, use techniques like LC-MS to identify the mass of the degradation products to confirm the degradation pathway, which is likely hydrolysis.

  • Adjust Solution Conditions: Based on your stability study, adjust the pH, temperature, or solvent composition of your solution to enhance the stability of the compound.

Q3: I am seeing poor reproducibility in my experimental results. Could this be related to compound stability?

A3: Poor reproducibility is a common consequence of using an unstable compound. If the compound degrades over the course of an experiment, the effective concentration of the active molecule will decrease, leading to variable results.

Recommended Actions:

  • Standardize Solution Preparation: Ensure that the procedure for preparing and handling solutions of the compound is consistent for all experiments. This includes the age of the solution and the temperature at which it is stored and used.

  • Minimize Incubation Times: If possible, reduce the incubation time of the compound in the aqueous buffer to minimize the extent of degradation during the experiment.

  • Run Controls: Include a control sample where the compound is incubated in the buffer for the maximum duration of the experiment and then analyzed to quantify the extent of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The most common degradation pathway for oxazolones in aqueous solutions is hydrolytic cleavage of the oxazolone ring.[1][2] This involves the nucleophilic attack of water on the carbonyl group, leading to ring-opening and the formation of an α-amino acid derivative. The specific structure of the degradation product will depend on the exact site of bond cleavage.

Q2: What factors influence the stability of this compound?

A2: The stability of oxazolone derivatives is primarily influenced by:

  • pH: The rate of hydrolysis can be catalyzed by both acid and base. The pH of the aqueous solution is a critical factor.

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.

  • Buffer Components: Certain buffer components could potentially catalyze the degradation.

  • Presence of Nucleophiles: Besides water, other nucleophiles present in the solution could react with the oxazolone ring.[2]

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is best to store the compound as a solid at low temperatures (e.g., -20°C or -80°C) in a desiccated environment to protect it from moisture. For stock solutions, prepare them in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol, and store them at low temperatures. Minimize freeze-thaw cycles.

Q4: Can I use formulation strategies to improve the stability of this compound in an aqueous solution?

A4: Yes, several formulation strategies can be explored to improve aqueous stability, including:

  • Lyophilization: Preparing a lyophilized powder of the compound with suitable excipients can allow for rapid dissolution just before use.

  • Encapsulation: Using cyclodextrins or liposomes to encapsulate the compound can protect it from hydrolysis.

  • Use of Co-solvents and Surfactants: These can help to solubilize the compound and may reduce the activity of water, thereby slowing hydrolysis.

Data Presentation

The following table presents hypothetical stability data for this compound in an aqueous solution to illustrate the impact of pH and temperature. Note: This data is illustrative and not based on experimental results for this specific compound.

pHTemperature (°C)Half-life (t½) (hours)
5.04120
5.02524
7.4472
7.4258
9.0448
9.0252

Experimental Protocols

Protocol: Assessing the Aqueous Stability of this compound using HPLC-UV

1. Objective: To determine the degradation rate of this compound in an aqueous buffer at a specific pH and temperature.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Buffer components (e.g., phosphate, acetate)

  • Acid/base for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

3. Method:

  • Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) and filter it through a 0.22 µm filter.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution with the prepared buffer to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on stability.

  • Time-Point Sampling:

    • Immediately after preparation (t=0), take an aliquot of the test solution, and quench the degradation by diluting it with the mobile phase (e.g., 50:50 ACN:water) to a suitable concentration for HPLC analysis.

    • Incubate the remaining test solution at the desired temperature (e.g., 25°C).

    • Take aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours) and quench them in the same manner.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC-UV.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and ACN with 0.1% formic acid) to separate the parent compound from any degradation products.

    • Monitor the elution using a UV detector at the λmax of the parent compound.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time.

    • If the degradation follows first-order kinetics, the plot will be a straight line. The degradation rate constant (k) is the negative of the slope.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Troubleshooting_Guide start User Observes Issue (e.g., low activity, poor reproducibility) check_spectrum Are there changes in UV-Vis spectrum or HPLC chromatogram? start->check_spectrum degradation Likely Cause: Compound Degradation (Hydrolysis) check_spectrum->degradation Yes end_node Improved Experimental Outcome check_spectrum->end_node No, investigate other experimental parameters actions Recommended Actions degradation->actions action1 Prepare Fresh Solutions actions->action1 action2 Control pH and Temperature actions->action2 action3 Use Co-solvents for Stock actions->action3 action4 Conduct Stability Study (HPLC) actions->action4 action5 Standardize Protocols actions->action5 action1->end_node action2->end_node action3->end_node action4->end_node action5->end_node

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow prep_buffer 1. Prepare Aqueous Buffer (Specific pH) prep_test 3. Dilute Stock into Buffer to Start Experiment prep_buffer->prep_test prep_stock 2. Prepare Concentrated Stock in DMSO prep_stock->prep_test sample_t0 4. Sample at t=0 (Quench and Store) prep_test->sample_t0 incubate 5. Incubate Solution at Desired Temperature prep_test->incubate hplc 7. Analyze All Samples by HPLC-UV sample_t0->hplc sample_tn 6. Sample at Various Time Points (Quench and Store) incubate->sample_tn sample_tn->hplc analyze 8. Analyze Data: Plot ln(Conc) vs. Time, Calculate Half-life hplc->analyze

Caption: Experimental workflow for stability assessment.

Caption: Hypothetical hydrolytic degradation pathway.

References

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone cytotoxicity issues in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in primary cells.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound's cytotoxicity in primary cells.

1. Issue: High Variability in Cytotoxicity Results Between Experiments

  • Question: We are observing significant well-to-well and plate-to-plate variability in our cytotoxicity assays when treating primary cells with this compound. What could be the cause?

  • Answer: High variability is a common challenge in primary cell assays. Several factors could be contributing to this issue:

    • Cell Health and Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage. Ensure you are using cells from a consistent and low passage number. Document the passage number for every experiment.

    • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Optimize and strictly control the cell seeding density.[1] Use a hemocytometer or an automated cell counter for accurate cell counts.

    • Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitation. Also, consider the stability of the compound in your culture medium over the duration of the experiment.

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions and additions to microplates, can introduce significant errors.[1] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

2. Issue: No Dose-Dependent Cytotoxicity Observed

  • Question: We are not observing a clear dose-response curve for this compound in our primary cell line. The cytotoxicity is either negligible or very high across a wide range of concentrations. What should we do?

  • Answer: The absence of a clear dose-response relationship can be due to several factors:

    • Inappropriate Concentration Range: You may be testing a concentration range that is too narrow or completely outside the cytotoxic window for your specific primary cells. Perform a broad-range dose-finding study, for example, from nanomolar to high micromolar concentrations, to identify the active range.

    • Assay Incubation Time: The chosen incubation time might be too short for the cytotoxic effects to manifest or too long, leading to non-specific cell death. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.[2]

    • Assay Sensitivity: The selected cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay or a combination of assays that measure different aspects of cell death (e.g., apoptosis, necrosis, metabolic activity).[3]

    • Compound Inactivity in the Specific Cell Type: It is possible that this compound is not cytotoxic to the specific primary cell type you are using under the tested conditions.

3. Issue: Discrepancies Between Different Cytotoxicity Assays

  • Question: We are getting conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH release) for this compound. Why is this happening and which result should we trust?

  • Answer: Different cytotoxicity assays measure distinct cellular parameters, and discrepancies can provide valuable insights into the mechanism of cell death.

    • MTT/WST Assays: These colorimetric assays measure metabolic activity, which may not always correlate directly with cell death.[4] A compound could inhibit metabolic processes without immediately causing cell lysis, leading to a decrease in the MTT signal but no increase in LDH release.

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis.[2]

    • Interpreting Discrepancies: If you observe a decrease in MTT activity but no LDH release, it could suggest that the compound is cytostatic (inhibiting proliferation) or inducing apoptosis without immediate membrane rupture. To confirm this, you can use assays that specifically measure apoptosis (e.g., caspase activity assays, Annexin V staining). Combining viability and cytotoxicity assays can provide a more complete picture.[3]

II. Frequently Asked Questions (FAQs)

1. What is the potential mechanism of cytotoxicity for this compound in primary cells?

While specific data for this compound is limited, oxazolone and pyridine derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[5][6][7] Potential mechanisms of cytotoxicity could involve:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This could be mediated through the activation of caspases and pathways involving p53 and JNK.[5][8]

  • Cell Cycle Arrest: The compound might cause cells to arrest at a specific phase of the cell cycle, such as G2/M, preventing proliferation.[3][5]

  • Inhibition of Key Enzymes: Oxazolone derivatives have been shown to inhibit various enzymes.[6] The pyridinyl moiety is also present in many biologically active compounds.[9]

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress, leading to cellular damage and apoptosis.[10]

2. Which primary cell types are most relevant for testing the cytotoxicity of this compound?

The choice of primary cells should be guided by the intended application of the compound.[11] For general toxicity screening, a panel of primary cells from different organs is recommended.[12]

  • Human Hepatocytes: To assess potential liver toxicity.

  • Renal Proximal Tubule Epithelial Cells (RPTECs): To evaluate kidney toxicity.

  • Cardiomyocytes: To test for cardiotoxicity.

  • Peripheral Blood Mononuclear Cells (PBMCs): To assess effects on the immune system.[12]

3. What are the recommended initial concentration ranges for cytotoxicity testing of this compound?

Since the IC50 is unknown, a wide concentration range should be tested initially. A common starting point is a logarithmic dilution series, for example:

  • 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control. Based on the results of this initial screen, a narrower range can be selected for more precise IC50 determination.

4. What controls should be included in a cytotoxicity assay for this compound?

Proper controls are crucial for accurate data interpretation.[2]

  • Untreated Control: Cells cultured in medium only, to represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound, to account for any solvent-induced toxicity.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing as expected.

  • Blank Control: Wells with medium but no cells, to measure the background absorbance/fluorescence.[1]

III. Experimental Protocols

1. Protocol: LDH Release Cytotoxicity Assay

This protocol is adapted from standard procedures for measuring lactate dehydrogenase (LDH) release as an indicator of cell membrane damage.[2]

  • Materials:

    • Primary cells of interest

    • Complete cell culture medium

    • 96-well clear-bottom tissue culture plates

    • This compound

    • Vehicle (e.g., sterile DMSO)

    • Positive control (e.g., 10% Triton X-100)

    • LDH cytotoxicity assay kit (commercially available)

    • Microplate reader

  • Procedure:

    • Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare the vehicle control and positive control solutions.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions, vehicle control, or medium-only control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • For the positive control (maximum LDH release), add the lysis solution (e.g., Triton X-100) to control wells 30 minutes before the end of the incubation period.

    • After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well of the new plate.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

2. Protocol: Neutral Red Uptake Viability Assay

This protocol is based on the principle that viable cells take up and retain the neutral red dye in their lysosomes.

  • Materials:

    • Primary cells of interest

    • Complete cell culture medium

    • 96-well tissue culture plates

    • This compound

    • Vehicle (e.g., sterile DMSO)

    • Neutral Red staining solution

    • Destaining solution (e.g., 1% acetic acid in 50% ethanol)

    • Microplate reader

  • Procedure:

    • Seed primary cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound and appropriate controls as described in the LDH assay protocol.

    • After the incubation period, remove the treatment medium and wash the cells gently with PBS.

    • Add 100 µL of pre-warmed medium containing Neutral Red to each well and incubate for 2-3 hours at 37°C.

    • Remove the staining solution and wash the cells again with PBS to remove unincorporated dye.

    • Add 150 µL of the destaining solution to each well and incubate with gentle shaking for 10 minutes to extract the dye.

    • Measure the absorbance at the appropriate wavelength (around 540 nm).

    • Calculate the percentage of viable cells relative to the untreated control.

IV. Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound in Primary Human Hepatocytes (48h Incubation)

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
10015.2 ± 3.182.5 ± 5.6
3045.8 ± 4.548.1 ± 3.9
1088.9 ± 5.212.3 ± 2.1
395.1 ± 3.85.6 ± 1.5
198.7 ± 2.52.1 ± 0.8
0.399.2 ± 2.11.5 ± 0.5
0.199.5 ± 1.91.2 ± 0.4
Vehicle Control100 ± 2.81.8 ± 0.6

V. Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start: Isolate Primary Cells culture Culture and Expand Primary Cells start->culture seed Seed Cells in 96-Well Plates culture->seed prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound and Controls prepare_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate assay_choice Perform Cytotoxicity Assay (e.g., LDH, MTT) incubate->assay_choice read_plate Read Plate on Microplate Reader assay_choice->read_plate calculate Calculate % Cytotoxicity / % Viability read_plate->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 signaling_pathway cluster_upstream Upstream Events cluster_signaling Signaling Cascades cluster_downstream Downstream Effects compound 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone ros ROS Production compound->ros enzyme Enzyme Inhibition compound->enzyme cell_cycle Cell Cycle Checkpoints (e.g., G2/M) compound->cell_cycle p53 p53 Activation ros->p53 jnk JNK Pathway ros->jnk enzyme->jnk caspases Caspase Activation p53->caspases jnk->caspases cell_arrest Cell Cycle Arrest cell_cycle->cell_arrest apoptosis Apoptosis caspases->apoptosis necrosis Necrosis/ Membrane Damage apoptosis->necrosis Late Stage

References

minimizing variability in experiments with 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone.

I. Compound Properties and Handling

What are the basic properties of this compound?

PropertyValue
CAS Number 132338-12-6[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Q1: I am observing inconsistent inhibitory effects in my cell-based assays. What are the potential causes?

Inconsistent results can stem from several factors:

  • Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your cell culture media will lead to a lower effective concentration and high variability. It is also crucial to consider the stability of the compound in your experimental conditions.

  • Cell Health and Density: The physiological state of your cells is critical. Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to treatment.

  • Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, and washing steps can introduce significant variability. Adherence to a standardized protocol is essential.

  • DMSO Concentration: If using DMSO to dissolve the compound, ensure the final concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and affect their response.

Q2: My compound is not dissolving properly in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

Poor aqueous solubility is a common challenge. Here's a systematic approach to address this:

  • Prepare a High-Concentration Stock in an Organic Solvent: Initially, dissolve the compound in an organic solvent like DMSO.

  • Sonication and Warming: Gentle warming (to around 37°C) and sonication can aid in the dissolution of the compound in the organic solvent.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock solution in the aqueous buffer of your choice. It's important to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.

  • Solubility Testing: If you continue to experience issues, it is recommended to perform a formal solubility test to determine the maximum soluble concentration in your specific experimental buffer.

Q3: I am unsure of the optimal concentration of this compound to use in my experiment. How can I determine this?

The optimal concentration will depend on your specific cell type and assay. It is best practice to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value. This involves treating your cells with a range of concentrations of the compound and measuring the biological response.

Q4: I am seeing significant "edge effects" in my multi-well plate assays. How can I minimize this?

Edge effects, where cells in the outer wells of a plate behave differently than those in the inner wells, are a common source of variability. To mitigate this:

  • Proper Plate Incubation: Ensure even temperature and gas exchange across the plate during incubation.

  • Humidification: Use a humidified incubator to minimize evaporation from the outer wells.

  • Plate Sealing: Use plate sealers to reduce evaporation.

  • Avoid Using Outer Wells: If edge effects persist, consider not using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.

III. Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound (Shake-Flask Method)

This protocol provides a method to determine the kinetic solubility of your compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • Spectrophotometer or HPLC-UV/MS

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dilution in Aqueous Buffer: In a microcentrifuge tube, add a specific volume of the aqueous buffer. To this, add a small volume of the DMSO stock solution to achieve the desired final concentration (e.g., for a 100 µM solution with 1% DMSO, add 1 µL of the 10 mM stock to 99 µL of buffer).

  • Equilibration: Incubate the tubes in a thermomixer or on a shaker at a consistent temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS. A standard curve of the compound in the same buffer/DMSO mixture should be prepared for accurate quantification.

Protocol 2: Cellular p38 MAPK Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on p38 MAPK signaling in a cellular context.

Materials:

  • Cells known to have an active p38 MAPK pathway (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • p38 MAPK activator (e.g., Anisomycin, TNF-α)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the compound or vehicle control (e.g., DMSO in media) for a specific duration (e.g., 1-2 hours).

  • Stimulation: Following pre-treatment, stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an appropriate chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each sample. Plot the normalized phospho-p38 levels against the concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.

IV. Data Presentation

Table 1: Representative Dose-Response Data for p38 MAPK Inhibition

The following table provides an example of the type of data you would generate from a cellular p38 MAPK inhibition assay. The values are for illustrative purposes only.

Compound Concentration (µM)Normalized Phospho-p38 Signal (Arbitrary Units)% Inhibition
0 (Vehicle Control)1.000
0.010.955
0.10.7525
10.5050
100.1585
1000.0595

V. Mandatory Visualizations

Diagram 1: Simplified p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Cytokines Stress / Cytokines Receptor Receptor Stress_Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets Compound 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone Compound->p38_MAPK Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response

Caption: p38 MAPK signaling cascade and the inhibitory action of the compound.

Diagram 2: Experimental Workflow for Cellular Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells Prepare_Compound 2. Prepare Compound Dilutions Pretreat 3. Pre-treat with Compound Prepare_Compound->Pretreat Stimulate 4. Stimulate with Activator Pretreat->Stimulate Lyse_Cells 5. Lyse Cells Stimulate->Lyse_Cells Western_Blot 6. Western Blot Lyse_Cells->Western_Blot Data_Analysis 7. Analyze Data Western_Blot->Data_Analysis

Caption: Step-by-step workflow for a cellular p38 MAPK inhibition assay.

Diagram 3: Troubleshooting Logic for Inconsistent Results

troubleshooting_logic Start Inconsistent Results Check_Solubility Check Compound Solubility & Stability Start->Check_Solubility Check_Cells Verify Cell Health & Density Start->Check_Cells Check_Protocol Review Assay Protocol Start->Check_Protocol Optimize_Solubility Optimize Solubilization (e.g., sonication, warming) Check_Solubility->Optimize_Solubility Standardize_Seeding Standardize Cell Seeding Protocol Check_Cells->Standardize_Seeding Standardize_Steps Ensure Consistent Incubation & Washing Check_Protocol->Standardize_Steps End Improved Reproducibility Optimize_Solubility->End Standardize_Seeding->End Standardize_Steps->End

Caption: Logical steps for troubleshooting inconsistent experimental results.

References

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3][4][5] The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, maintaining a temperature between 2-8°C is advisable. The storage area should be away from sources of ignition, as pyridine-containing compounds can be flammable.[2][3][5]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Oxazolone Ring: The oxazolone ring is susceptible to nucleophilic attack by water, leading to ring-opening.[6][7][8][9][10] This hydrolysis would result in the formation of an α-acetamido-β-(4-pyridinyl)acrylic acid derivative. The rate of hydrolysis can be influenced by pH, with acidic or basic conditions potentially accelerating the degradation.

  • Photodegradation of the Pyridine Ring: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light.[11][12][13] This can lead to the formation of various byproducts, including hydroxylated pyridines and ring-opened products like succinic acid.[11][13]

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This would involve developing a method that can separate the parent compound from its potential degradation products. A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed using a UV detector, as the pyridinyl and oxazolone moieties are chromophoric. Mass spectrometry (LC-MS) can be used to identify the degradation products.[2]

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong acids, bases, and oxidizing agents. Strong acids and bases can catalyze the hydrolysis of the oxazolone ring. Oxidizing agents may react with the pyridine ring. It is also advisable to avoid contact with acids, acid chlorides, and chloroformates.[3]

Troubleshooting Guides

Problem 1: I am observing a loss of potency or unexpected peaks in my chromatogram over time.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, protected from light).

    • Analyze by HPLC: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Characterize Degradants: If unknown peaks are present, use LC-MS to identify the potential degradation products. This can help confirm the degradation pathway (e.g., hydrolysis or photodegradation).

    • pH of Solutions: If working with solutions, check the pH. Extremes in pH can accelerate hydrolysis of the oxazolone ring. Buffer your solutions if necessary.

    • Protect from Light: If photodegradation is suspected, conduct experiments under amber light or in light-protected containers.

Problem 2: My experimental results are inconsistent across different batches of the compound.

  • Possible Cause: Batch-to-batch variability in purity or degradation during storage of older batches.

  • Troubleshooting Steps:

    • Certificate of Analysis (CoA): Review the CoA for each batch to check for initial purity and any specified retest dates.

    • Purity Assessment: Analyze all batches by HPLC to determine their purity before use.

    • Proper Storage: Ensure all batches have been stored under the correct conditions since receipt. Older batches may have degraded if not stored properly.

Quantitative Data Summary

ParameterConditionExpected Effect on this compound StabilityReference Compounds
Temperature Elevated TemperatureIncreased rate of degradation (both hydrolysis and potentially thermal decomposition).General for organic molecules
pH Acidic (pH < 4) or Basic (pH > 8)Accelerated hydrolysis of the oxazolone ring.[9]Oxazolone derivatives[9]
Light UV Light ExposurePhotodegradation of the pyridine ring.[11][12][13]Pyridine[11][12][13]
Humidity High HumidityIncreased moisture availability, potentially accelerating hydrolysis.General for hydrolytically unstable compounds

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to ensure separation of the parent compound from potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength corresponding to the absorbance maximum of this compound.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject the compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to intentionally generate degradation products. The method should be able to resolve the parent peak from all degradation product peaks.

Visualizations

Degradation_Pathway parent This compound hydrolysis_product α-Acetamido-β-(4-pyridinyl)acrylic Acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) photo_product Hydroxylated Pyridine Derivatives & Ring-Opened Products parent->photo_product Photodegradation (UV Light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Stability Testing Workflow start Sample of this compound stress Apply Stress Conditions (Heat, Light, pH, Humidity) start->stress hplc HPLC Analysis stress->hplc data Data Analysis (Purity, Degradant Peaks) hplc->data lcms LC-MS for Degradant Identification data->lcms If degradants observed report Stability Report data->report lcms->report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Method Refinement for High-Throughput Screening with 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in high-throughput screening (HTS) assays. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and refining their experimental methods.

Frequently Asked Questions (FAQs)

Q1: What are the common initial challenges when developing an HTS assay with this compound?

A1: Initial challenges often revolve around the compound's physicochemical properties and its potential for assay interference. Key considerations include:

  • Solubility: Ensuring the compound remains soluble in the assay buffer at the desired screening concentration is critical to avoid false negatives or positives due to precipitation.

  • Stability: The stability of the compound under assay conditions (e.g., temperature, pH, light exposure) should be assessed to ensure its integrity throughout the experiment.

  • Assay Interference: Heterocyclic compounds can sometimes interfere with assay readouts. It is important to evaluate potential issues such as autofluorescence, light scattering, or non-specific inhibition of reporter enzymes.

Q2: How can I mitigate potential assay interference from this compound?

A2: Several strategies can be employed to identify and mitigate assay interference:

  • Counter-screens: Perform counter-screens using an assay format that lacks the biological target but retains the detection components. This helps identify compounds that directly interfere with the signal generation or detection.[1]

  • Orthogonal Assays: Validate hits using a different assay technology (e.g., switching from a fluorescence-based to a label-free detection method) to confirm that the observed activity is target-specific.[1]

  • Control Experiments: Include controls to measure the compound's intrinsic fluorescence or absorbance at the wavelengths used in the assay.

Q3: What are the likely biological targets for a compound with a pyridinyl-oxazolone scaffold?

A3: While the specific target of this compound may not be known, compounds with similar scaffolds have been investigated for a variety of biological activities. The pyridinyl group is a common feature in many kinase inhibitors, suggesting that this compound could potentially target protein kinases.[2][3] Oxazolone derivatives have also been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during HTS campaigns with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells - Compound precipitation- Incomplete mixing- Edge effects on the assay plate- Decrease the final screening concentration.- Increase the DMSO concentration in the final assay buffer (typically ≤1%).- Optimize plate shaking/incubation steps.- Avoid using the outer wells of the plate or use barrier plates.
High rate of false positives - Compound autofluorescence- Non-specific inhibition of reporter enzymes (e.g., luciferase)- Compound aggregation leading to non-specific inhibition- Perform a pre-read of the plate before adding assay reagents to measure background fluorescence.- Run a counter-screen against the reporter enzyme alone.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[1]
Inconsistent dose-response curves - Compound instability- Limited solubility at higher concentrations- Complex mechanism of action- Assess compound stability over the assay incubation time.- Visually inspect wells with high compound concentrations for precipitation.- Consider alternative curve-fitting models or perform detailed mechanistic studies.
Low Z'-factor - Low signal-to-background ratio- High data variability- Optimize reagent concentrations (e.g., enzyme, substrate).- Review and refine all liquid handling steps to minimize pipetting errors.- Ensure consistent incubation times and temperatures.

Experimental Protocols

Below are generalized protocols for key experiments to characterize and screen this compound.

Protocol 1: Solubility Assessment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM).

  • Incubate the solutions at the assay temperature for the duration of the experiment.

  • Visually inspect for precipitation under a microscope.

  • Quantify the soluble compound concentration using a suitable method like HPLC-UV.

Protocol 2: Autofluorescence Measurement
  • Dispense this compound at the screening concentration into the wells of a microplate.

  • Dispense assay buffer with the corresponding DMSO concentration into control wells.

  • Read the plate using the same excitation and emission wavelengths as the primary HTS assay.

  • Subtract the average signal of the DMSO control wells from the compound-containing wells to determine the net autofluorescence.

Protocol 3: Kinase Inhibition HTS Assay (Example)

This protocol assumes a generic kinase target and a luminescence-based readout (e.g., ADP-Glo™).

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase and substrate in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration close to the Kₘ for the kinase.

  • Assay Procedure:

    • Dispense a small volume (e.g., 50 nL) of this compound stock solution in DMSO into 384-well assay plates.

    • Add the kinase/substrate mixture to all wells.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescent ADP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Visualizations

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triaging cluster_3 Hit Characterization Assay_Dev Assay Development Solubility Solubility Assessment Assay_Dev->Solubility Stability Stability Assessment Assay_Dev->Stability Primary_HTS Primary HTS Assay_Dev->Primary_HTS Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Counter_Screen Interference Counter-Screens Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay Validation Counter_Screen->Orthogonal_Assay Mechanism_Study Mechanism of Action Studies Orthogonal_Assay->Mechanism_Study

Caption: A typical workflow for a high-throughput screening campaign.

Troubleshooting_Logic Start Inconsistent HTS Data Check_Variability High Replicate Variability? Start->Check_Variability Check_False_Positives High False Positive Rate? Check_Variability->Check_False_Positives No Solubility_Issue Assess Solubility & Aggregation Check_Variability->Solubility_Issue Yes Check_Dose_Response Poor Dose-Response Curve? Check_False_Positives->Check_Dose_Response No Interference_Issue Run Interference Assays (Fluorescence, Reporter Enzyme) Check_False_Positives->Interference_Issue Yes Stability_Issue Check Compound Stability Check_Dose_Response->Stability_Issue Yes

Caption: A decision tree for troubleshooting common HTS issues.

References

Validation & Comparative

confirming target engagement of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the development of new therapeutics. This guide provides a comparative overview of key methodologies for confirming the target engagement of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a potent p38 MAPK inhibitor, and its alternatives.

This document outlines the principles, protocols, and comparative performance of three widely used label-free target engagement assays: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition binding assays. Due to the limited publicly available data for this compound in these specific assays, the well-characterized and structurally related pyridinyl imidazole p38 MAPK inhibitor, SB203580, will be used as a representative compound for illustrative comparison.

Comparison of Target Engagement Methodologies

The selection of a target engagement methodology depends on various factors, including the specific research question, available resources, and the desired throughput. The following table summarizes the key characteristics of CETSA, DARTS, and Kinobeads assays.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Kinobeads Competition Binding
Principle Ligand binding alters the thermal stability of the target protein.Ligand binding protects the target protein from proteolytic degradation.Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.
Format Intact cells or cell lysates.Primarily cell lysates.Cell or tissue lysates.
Readout Western blot, ELISA, mass spectrometry, or proximity-based assays (e.g., AlphaLISA).[1][2]SDS-PAGE with protein staining or Western blot.[3]Mass spectrometry-based proteomics.[4]
Throughput Low to high, depending on the readout method.[1]Low to medium.High.
Advantages Applicable in live cells, no compound modification needed.[2]No compound modification required, relatively simple setup.[3]Broad kinome profiling, provides selectivity information.[4]
Limitations Not all proteins exhibit a significant thermal shift.May not be suitable for all proteins, requires optimization of protease digestion.Indirectly measures binding in a lysate context, not in intact cells.
Quantitative Data Thermal shift (ΔTm), EC50 for stabilization.IC50 for protection from degradation.IC50 or Kd for competition.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[5][6] Its activation leads to a wide range of cellular responses such as inflammation, apoptosis, and cell differentiation. Inhibitors like this compound target p38α, a key isoform in this pathway, to modulate these cellular processes.[7][8]

p38_signaling_pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38_mapk p38 MAPK (p38α) mapkk->p38_mapk substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38_mapk->substrates cellular_response Cellular Response (Inflammation, Apoptosis) substrates->cellular_response inhibitor 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone inhibitor->p38_mapk experimental_workflow cluster_treatment Cell/Lysate Treatment cluster_challenge Challenge cluster_analysis Analysis cell_culture 1. Cell Culture/ Lysate Preparation compound_treatment 2. Compound Incubation cell_culture->compound_treatment challenge 3. Apply Challenge (Heat / Protease / Kinobeads) compound_treatment->challenge separation 4. Separation of Soluble/Bound Fraction challenge->separation quantification 5. Protein Quantification (Western Blot / MS) separation->quantification data_analysis 6. Data Analysis quantification->data_analysis logical_relationship compound Test Compound binding Compound-Target Binding compound->binding target Target Protein (p38 MAPK) target->binding cetsa CETSA: Increased Thermal Stability binding->cetsa darts DARTS: Protease Resistance binding->darts kinobeads Kinobeads: Competition for Binding binding->kinobeads confirmation Confirmation of Target Engagement cetsa->confirmation darts->confirmation kinobeads->confirmation

References

A Comparative Guide to p38 MAPK Inhibitors: Evaluating 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a representative of the oxazolone class of potential p38 mitogen-activated protein (MAP) kinase inhibitors, against other well-characterized p38 inhibitors. Due to the limited publicly available data specifically for this compound, this guide leverages structure-activity relationship (SAR) insights from structurally related compounds and provides a framework for its evaluation.

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a range of diseases. A number of small molecule inhibitors targeting p38 have been developed, each with distinct chemical scaffolds and inhibitory profiles. This guide will delve into a comparison of the oxazolone scaffold with established inhibitor classes, including pyridinylimidazoles (e.g., SB203580), diaryl ureas (e.g., BIRB-796), and pyrimido-pyridazinones (e.g., VX-745).

The p38 MAPK Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. Once activated, they phosphorylate a range of downstream targets, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAPK can therefore suppress the inflammatory cascade.

p38_signaling_pathway stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) substrates->cytokines Activation inhibitor p38 Inhibitors inhibitor->p38

p38 MAPK Signaling Cascade and Point of Inhibition.

Comparative Analysis of p38 Inhibitors

The comparison of p38 inhibitors is multifaceted, focusing on their potency (IC50), selectivity against other kinases, and cellular activity. The following table summarizes the available data for representative compounds from different chemical classes. While specific data for this compound is not available, the 4-phenyl-5-pyridyl heterocyclic scaffold is a common feature in many potent p38 inhibitors, suggesting its potential for activity.[1]

Inhibitor ClassRepresentative Compoundp38α IC50Selectivity NotesCellular Activity (LPS-induced TNF-α inhibition)
Oxazolone This compoundData not availableThe 4-aryl-5-pyridyl motif is a key pharmacophore for p38 inhibition.Data not available
Pyridinylimidazole SB203580~50-600 nMInhibits p38α and p38β. Does not inhibit ERK or JNK at concentrations effective for p38 inhibition.[2]Potent inhibitor of TNF-α production.[3]
Diaryl Urea BIRB-796 (Doramapimod)38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ)Binds to an allosteric site, leading to high affinity and slow dissociation.[4]Potently inhibits TNF-α release in LPS-stimulated cells (IC50 = 18 nM in THP-1 cells).[5]
Pyrimido-pyridazinone VX-745 (Neflamapimod)10 nM (p38α), 220 nM (p38β)[6][7]Highly selective for p38α over p38β and does not inhibit p38γ.[6]Blocks TNF-α production in LPS-stimulated human whole blood (IC50 = 51-180 nM).[8]

Experimental Protocols

To facilitate the evaluation of novel p38 inhibitors like this compound, detailed protocols for key in vitro assays are provided below.

In Vitro p38 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38 kinase.

kinase_assay_workflow start Start reagents Prepare Assay Buffer, p38 Enzyme, Substrate (ATF2), ATP, and Test Compound start->reagents incubation Incubate p38, Substrate, and Test Compound reagents->incubation reaction Initiate Reaction with ATP incubation->reaction detection Detect Substrate Phosphorylation (e.g., ADP-Glo, ELISA) reaction->detection analysis Calculate IC50 detection->analysis

Workflow for an in vitro p38 Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Prepare a stock solution of recombinant human p38α kinase in assay buffer.

    • Prepare a stock solution of a suitable substrate, such as ATF2 fusion protein, in assay buffer.

    • Prepare a stock solution of ATP in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the p38α enzyme, the ATF2 substrate, and the test compound dilutions.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be achieved using various methods, including:

      • ADP-Glo™ Kinase Assay: Measures ADP production through a luminescent signal.

      • ELISA: Uses a phospho-specific antibody to detect phosphorylated ATF2.

      • Western Blot: Detects phosphorylated ATF2 using a specific antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production

This assay assesses the ability of a compound to inhibit p38-mediated inflammatory responses in a cellular context.

cellular_assay_workflow start Start cells Seed Monocytic Cells (e.g., THP-1, RAW 264.7) start->cells pretreat Pre-treat Cells with Test Compound cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 4-24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant elisa Measure TNF-α Levels by ELISA supernatant->elisa analysis Calculate IC50 elisa->analysis

Workflow for LPS-Induced TNF-α Inhibition Assay.

Protocol:

  • Cell Culture:

    • Culture a suitable monocytic cell line, such as human THP-1 or murine RAW 264.7 cells, in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Pre-treat the cells with the compound dilutions for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust TNF-α response (e.g., 10-100 ng/mL).

  • Incubation and Sample Collection:

    • Incubate the plates for a period sufficient for TNF-α production (typically 4 to 24 hours).

    • Centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

References

Comparative Efficacy Analysis of p38 MAPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Consequently, they have emerged as a significant therapeutic target for a range of inflammatory diseases. This guide provides a comparative analysis of the efficacy of several key p38 MAPK inhibitors, establishing a framework for the evaluation of novel compounds such as 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. Due to the limited publicly available data on this compound, this analysis focuses on well-characterized inhibitors that share structural motifs, such as a pyridinyl group, known to be important for p38 MAPK inhibition.[2]

The archetypal p38 MAPK inhibitors, like the pyridinylimidazole SB203580, function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[2][3] The pyridine nitrogen is crucial for this interaction, as it forms a hydrogen bond with the backbone NH of Met109 in the hinge region of the enzyme.[2] This guide will delve into the comparative inhibitory activities of prominent p38 MAPK inhibitors, detail the experimental protocols used to assess their efficacy, and visualize the signaling pathway they modulate.

Quantitative Efficacy of Selected p38 MAPK Inhibitors

The inhibitory potency of p38 MAPK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. The following tables summarize the reported IC50 values for several key p38 MAPK inhibitors against different p38 isoforms and in cellular models of inflammation.

Table 1: In Vitro Enzymatic Inhibition (IC50)

Compoundp38α (nM)p38β (nM)p38γ (nM)p38δ (nM)Reference
SB203580 50500--[MedChemExpress]
BIRB-796 (Doramapimod) 3865200520[MedChemExpress]
VX-745 16---[ScienceDirect]
SCIO-469 (Talmapimod) 11---[Selleckchem]
Ralimetinib (LY2228820) 5.33.2--[AACR Journals]

Table 2: Cellular Inhibition of TNF-α Release (IC50)

CompoundCell TypeAssay ConditionsIC50 (nM)Reference
SB203580 Human PBMCsLPS-stimulated~370[TargetMol]
BIRB-796 (Doramapimod) Human PBMCsLPS-stimulated20[Cayman Chemical]
VX-745 Human Whole BloodLPS-stimulated17[ScienceDirect]
SCIO-469 (Talmapimod) Human Whole BloodLPS-stimulated12[Selleckchem]
Ralimetinib (LY2228820) Human Whole BloodLPS-stimulated100[Eli Lilly]

Note: PBMCs refer to Peripheral Blood Mononuclear Cells. LPS refers to Lipopolysaccharide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of p38 MAPK inhibitor efficacy.

In Vitro p38α Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate, such as Activating Transcription Factor 2 (ATF-2), by p38α kinase in the presence of ATP. The level of phosphorylated substrate is then measured, typically using an antibody specific to the phosphorylated form.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

    • Recombinant human p38α kinase.

    • ATF-2 substrate.

    • ATP solution.

    • Test compound dilutions.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the p38α kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing both ATF-2 substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of phosphorylated ATF-2 is quantified. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a europium-labeled anti-phospho-ATF-2 antibody and an APC-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged substrate) are added. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • The results are expressed as a percentage of the control (uninhibited) kinase activity.

    • IC50 values are calculated by fitting the data to a four-parameter logistic curve.

LPS-Induced TNF-α Release Assay in THP-1 Cells

This cellular assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a relevant cell model.

Principle: The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells.[4] When stimulated with lipopolysaccharide (LPS), these cells produce and secrete TNF-α, a process dependent on the p38 MAPK pathway.[5] The amount of TNF-α released into the cell culture supernatant is measured.

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

    • To differentiate, seed THP-1 cells into 96-well plates and treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 48 hours.[4][6]

    • After differentiation, replace the PMA-containing medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.[4]

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the differentiated THP-1 cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[5]

    • Incubate for 4-6 hours at 37°C in a CO₂ incubator.

  • TNF-α Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a homogeneous assay like AlphaLISA, following the manufacturer's instructions.[7]

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control (with vehicle).

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating p38 MAPK inhibitors.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Cytokines Cytokines (TNF-α, IL-1) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K activate Stress Cellular Stress (UV, Osmotic Shock) Stress->MAP3K activate MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylate p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylate MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylate Transcription_Factors Transcription Factors (ATF-2, MEF2C) p38->Transcription_Factors phosphorylate HSP27 HSP27 MAPKAPK2->HSP27 phosphorylate Cytokine_Production Inflammatory Cytokine Production (TNF-α, IL-6) MAPKAPK2->Cytokine_Production lead to Transcription_Factors->Cytokine_Production lead to Inhibitor This compound & Other p38 Inhibitors Inhibitor->p38

Caption: The p38 MAPK signaling cascade and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A1 Purified p38α Kinase + ATF-2 Substrate + ATP A2 Add Test Compound (e.g., this compound) A1->A2 A3 Measure ATF-2 Phosphorylation A2->A3 A4 Calculate Enzymatic IC50 A3->A4 B1 Differentiated THP-1 Cells B2 Pre-treat with Test Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Measure TNF-α in Supernatant B3->B4 B5 Calculate Cellular IC50 B4->B5

Caption: Workflow for evaluating p38 MAPK inhibitor efficacy.

References

A Comparative Guide to the Experimental Evaluation of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and Structurally Related p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data and methodologies relevant to the study of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and other pyridinyl-containing compounds targeting the p38 MAP kinase pathway. Due to a lack of publicly available data on the specific reproducibility of this compound, this document focuses on established experimental protocols and data for structurally similar and functionally analogous p38 MAP kinase inhibitors. This approach offers a framework for designing and evaluating experiments for novel compounds within this chemical class.

Introduction to Pyridinyl-Oxazolones and p38 MAP Kinase Inhibition

Oxazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The incorporation of a pyridine ring, as seen in this compound, often directs the biological activity towards kinase inhibition. Specifically, the pyridinyl imidazole scaffold is a well-established pharmacophore for inhibitors of p38 mitogen-activated protein (MAP) kinase.[2]

The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer.[4][5] Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest. This guide will detail the experimental procedures to assess the synthesis and biological activity of compounds like this compound and compare their potential efficacy against known p38 inhibitors.

Synthesis of Pyridinyl-Oxazolone Derivatives

Hypothetical Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Glycine Derivative Glycine Derivative Condensation Condensation Glycine Derivative->Condensation Pyridinyl Ketone 1-(pyridin-4-yl)ethan-1-one Pyridinyl Ketone->Condensation Target Compound 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone Condensation->Target Compound Cyclization

Caption: Hypothetical synthesis workflow for this compound.

Comparative Biological Activity Data

The biological activity of a potential p38 MAP kinase inhibitor is typically assessed through a series of in vitro and cell-based assays. Below is a comparison of reported IC50 values for well-characterized p38 MAP kinase inhibitors. These values serve as a benchmark for evaluating novel compounds.

CompoundTarget(s)IC50 (nM)Assay TypeReference
SB203580 p38α/β300-500Kinase Assay (THP-1 cells)[7]
SB202190 p38α/β250 (p38α), 100 (p38β2)Cell-free Kinase Assay[7]
BIRB 796 (Doramapimod) p38α/β/γ/δ38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)Cell-free Kinase Assay[7]
VX-702 p38α--[8]
SCIO-469 p38α--[8]

Experimental Protocols

Reproducibility of experimental data is paramount in scientific research. The following are detailed protocols for key experiments used to characterize p38 MAP kinase inhibitors.

In Vitro p38 MAP Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAP kinase.

Protocol:

  • Reagents: Recombinant human p38α kinase, ATF-2 (substrate), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™).[9]

  • Procedure:

    • Dilute the p38 kinase, ATF-2, and ATP in kinase buffer.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding the enzyme and substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.[9]

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare Reagents Plate Compound Add Test Compound to Microplate Wells Prepare Reagents->Plate Compound Initiate Reaction Add Kinase and Substrate/ATP Mixture to Wells Plate Compound->Initiate Reaction Incubate Incubate at Room Temperature Initiate Reaction->Incubate Stop and Detect Stop Reaction and Add Detection Reagent Incubate->Stop and Detect Read Plate Measure Luminescence Stop and Detect->Read Plate Analyze Data Calculate % Inhibition and IC50 Read Plate->Analyze Data End End Analyze Data->End

Caption: General workflow for an in vitro p38 MAP kinase assay.

Cell-Based p38 MAP Kinase Phosphorylation Assay

This assay measures the inhibition of p38 MAP kinase phosphorylation in a cellular context, providing insights into the compound's cell permeability and target engagement.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, NIH-3T3) in 96-well plates.[10]

  • Cell Treatment: Treat the cells with the test compound at various concentrations for a predetermined time.

  • Stimulation: Induce p38 MAP kinase activation by treating the cells with a stimulus such as anisomycin or UV radiation.[3][10]

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated p38 (Thr180/Tyr182) and total p38.[2]

    • ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total p38.[11]

    • High-Content Screening (HCS): Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against phospho-p38 for imaging and quantification.[10]

  • Data Analysis: Quantify the levels of phosphorylated p38 relative to total p38 and determine the IC50 of the compound.

p38 MAP Kinase Signaling Pathway

Understanding the p38 MAP kinase signaling pathway is essential for interpreting experimental results. The following diagram illustrates the key components of this cascade.

MAP3K MAP3K (e.g., ASK1, TAK1) MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates (Thr180/Tyr182) Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response mediates Inhibitor Inhibitor Inhibitor->p38 inhibits

Caption: Simplified p38 MAP kinase signaling pathway.

Conclusion

While direct experimental data on the reproducibility of this compound is not currently available, this guide provides a comprehensive framework for its evaluation. By utilizing the detailed protocols for synthesis and biological characterization, and by comparing the results to established p38 MAP kinase inhibitors, researchers can effectively assess the potential of this and other novel compounds. The provided diagrams of the signaling pathway and experimental workflows serve as valuable tools for experimental design and data interpretation in the pursuit of new therapeutic agents targeting the p38 MAP kinase pathway.

References

Comparative Cross-Reactivity Profiling of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and Alternative p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the protein kinase inhibitor 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and leading alternative compounds targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes data from the well-characterized and potent p38 MAPK inhibitors, Doramapimod (BIRB 796) and SB-203580, as primary comparators. This approach offers a valuable reference for understanding the selectivity and potential off-target effects of pyridinyl-oxazolone-based compounds.

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for inflammatory diseases and cancer.[1][2][3] Selective inhibition of p38 MAPK is a crucial factor in minimizing off-target effects and enhancing the therapeutic window of drug candidates.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of Doramapimod (BIRB 796) and SB-203580 against the four p38 MAPK isoforms and a selection of other kinases. This data provides a benchmark for the expected selectivity of a potent p38 MAPK inhibitor.

Table 1: Comparative Inhibition of p38 MAPK Isoforms

Compoundp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)p38γ (MAPK12) IC50 (nM)p38δ (MAPK13) IC50 (nM)
Doramapimod (BIRB 796) 38[4]65[4]200[4]520[4]
SB-203580 50[5]500[5]--

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. Data for SB-203580 against p38γ and p38δ is not consistently reported in the same format.

Table 2: Selectivity Profile Against Other Kinases

CompoundOff-Target KinaseIC50 / Kd (nM)Selectivity vs. p38α
Doramapimod (BIRB 796) JNK298 (IC50)[6]~2.6-fold
c-Raf-11400 (IC50)[6]~37-fold
LCK>10,000 (IC50)>263-fold
GSK-3β>10,000 (IC50)>263-fold
PKBα>10,000 (IC50)>263-fold
SB-203580 LCK>10,000 (IC50)[5]>200-fold
GSK-3β>10,000 (IC50)[5]>200-fold
PKBα3000-5000 (IC50)[7]~60-100-fold
c-Raf2000 (IC50)[7]~40-fold

Note: This table highlights the fold-selectivity of the inhibitors for p38α over other kinases. A higher fold-selectivity indicates a more specific inhibitor.

Signaling Pathway and Experimental Workflows

To understand the context of this cross-reactivity data, it is essential to visualize the p38 MAPK signaling pathway and the typical workflow for kinase inhibitor profiling.

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_substrates Downstream Substrates cluster_response Cellular Response Stress Stress ASK1 ASK1 Stress->ASK1 Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) TAK1 TAK1 Cytokines (TNF-α, IL-1)->TAK1 MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 TAK1->MKK6 MEKKs MEKKs MEKKs->MKK3 MEKKs->MKK6 p38 MAPK p38 MAPK MKK3->p38 MAPK MKK6->p38 MAPK MK2/3 MK2/3 p38 MAPK->MK2/3 Transcription Factors (ATF2, p53) Transcription Factors (ATF2, p53) p38 MAPK->Transcription Factors (ATF2, p53) Inflammation Inflammation MK2/3->Inflammation Apoptosis Apoptosis Transcription Factors (ATF2, p53)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Transcription Factors (ATF2, p53)->Cell Cycle Arrest Inhibitor 4-Methyl-5-(4-pyridinyl) -2(3H)-oxazolone Inhibitor->p38 MAPK

Caption: The p38 MAPK signaling pathway is activated by various stimuli.

Kinase_Profiling_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Kinase Panel Kinase Panel Kinase Panel->Assay Plate Preparation Incubation Incubation Assay Plate Preparation->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Selectivity Profiling Selectivity Profiling Data Analysis->Selectivity Profiling

Caption: A generalized workflow for kinase inhibitor profiling experiments.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are representative protocols for key experiments in kinase inhibitor profiling.

Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Materials:

  • Recombinant Kinase
  • Kinase-specific substrate (peptide or protein)
  • ATP (Adenosine triphosphate)
  • Test compound (e.g., this compound) dissolved in DMSO
  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-33P]ATP)
  • 384-well microplates
  • Plate reader (luminometer, fluorescence reader, or scintillation counter)

2. Method:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).
  • Reaction Mixture Preparation: In each well of the microplate, combine the kinase reaction buffer, the specific kinase, and its substrate.
  • Compound Addition: Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
  • Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.
  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cross-Reactivity Profiling (Kinome Scan)

This protocol describes a high-throughput method to assess the selectivity of a compound against a large panel of kinases.

1. Materials:

  • Test compound at a fixed concentration (e.g., 1 µM)
  • A large panel of recombinant kinases (e.g., KinomeScan™)
  • Appropriate substrates and ATP for each kinase
  • Assay platform (e.g., radiometric, fluorescence-based, or binding assays)

2. Method:

  • The test compound is incubated with each individual kinase from the panel under optimized assay conditions.
  • Kinase activity is measured in the presence of the compound.
  • The activity for each kinase is compared to a control (e.g., DMSO) to determine the percent inhibition.
  • The results are typically presented as a percentage of control or percent inhibition for each kinase, often visualized in a dendrogram or a tabular format. This provides a broad overview of the compound's selectivity and identifies potential off-target interactions.

Conclusion

References

Comparative Analysis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: An Overview of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of the oxazolone scaffold, contextualizing the potential of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in drug discovery. Due to a lack of publicly available data directly comparing the in vitro and in vivo results of this specific compound, this guide provides a comparative overview based on closely related oxazolone derivatives.

The oxazolone scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating oxazolone compounds, using available data from analogues to infer the potential properties of this compound.

In Vitro Biological Activities of Oxazolone Derivatives

In vitro studies are fundamental in determining the preliminary efficacy and mechanism of action of novel compounds. For the oxazolone class, a variety of assays have been employed to elucidate their biological effects.

Anti-inflammatory and Enzyme Inhibition Activity

A significant body of research on oxazolone derivatives has focused on their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. Other enzymatic targets have also been explored.

Compound ClassAssay TypeTargetKey Findings
4-Arylidene-2-phenyl-5(4H)-oxazolonesIn vitro COX-1/COX-2 inhibition assayCOX-2Some derivatives exhibit selective inhibition of the COX-2 enzyme, suggesting potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[5]
(Z)-benzylidene-2-(E)-styryloxazol-5(4H)-onesHuman Acetylcholinesterase (hAChE) inhibition assayhAChECompounds reversibly inhibited hAChE with IC50 values ranging from 9 to 246 μM.[4]
4-substituted-2-phenyloxazol-5(4H)-onesLipoxygenase inhibition assayLipoxygenaseA bisbenzamide derivative showed potent lipoxygenase inhibition with an IC50 of 41 μM.[6]
Oxazolone DerivativesAnti-lipid peroxidation assayLipid PeroxidationCertain oxazolones strongly inhibit lipid peroxidation, with an average inhibition of 86.5%.[6]

In Vivo Efficacy of Oxazolone Derivatives

In vivo studies are crucial for validating the therapeutic potential of drug candidates in a whole-organism context, providing insights into their pharmacokinetics, efficacy, and safety.

Anti-inflammatory and Analgesic Models

The anti-inflammatory activity of oxazolone derivatives has been confirmed in various animal models.

Compound ClassAnimal ModelAssay TypeKey Findings
2,4-diaryl-5(4H)-imidazolones (related to oxazolones)Carrageenan-induced rat paw edemaAnti-inflammatorySelected compounds exhibited excellent anti-inflammatory activity.[5]
4-substituted-2-phenyloxazol-5(4H)-onesCarrageenan-induced paw edema (CPE) and nociceptionAnti-inflammatory and AnalgesicA specific benzamide derivative demonstrated inhibition of both inflammation and nociception.[6]
Most potent hAChE inhibitorMouse modelModified Y-maze test and Object Recognition TestSignificant improvement in cognitive impairment was observed at doses of 5 μmol/kg and 10 μmol/kg.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for oxazolone derivatives.

In Vitro: Cyclooxygenase (COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the COX-2 enzyme.

Methodology:

  • The test compound is pre-incubated with purified human recombinant COX-2 enzyme in a buffer solution.

  • Arachidonic acid, the substrate for the COX enzyme, is added to initiate the reaction.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The production of prostaglandin E2 (PGE2), a primary product of the COX-2 reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a compound in vivo.

Methodology:

  • Male Wistar rats are fasted overnight with free access to water.

  • The test compound or vehicle (control) is administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Potential Signaling Pathway and Experimental Workflow

Based on the known targets of pyridinyl-containing inhibitors and the broader oxazolone class, a plausible mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation compound 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone enzyme_assay Enzyme Inhibition Assay (e.g., p38 MAPK, COX-2) compound->enzyme_assay cell_assay Cell-based Assay (e.g., LPS-stimulated macrophages) compound->cell_assay dosing Compound Administration enzyme_assay->dosing Lead Candidate cytokine_measurement Cytokine Measurement (e.g., TNF-α, IL-6) cell_assay->cytokine_measurement cytokine_measurement->dosing animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) efficacy_measurement Measurement of Inflammatory Response animal_model->efficacy_measurement dosing->animal_model toxicity_assessment Toxicity Assessment dosing->toxicity_assessment

Caption: General experimental workflow for evaluating oxazolone derivatives.

G inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor mapk_pathway MAPK Cascade (MKK3/6 -> p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk_pathway->pro_inflammatory_cytokines nfkb_pathway->pro_inflammatory_cytokines cox2_expression COX-2 Expression nfkb_pathway->cox2_expression inflammation Inflammation pro_inflammatory_cytokines->inflammation prostaglandins Prostaglandins cox2_expression->prostaglandins prostaglandins->inflammation compound 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone compound->mapk_pathway Inhibition compound->cox2_expression Inhibition

Caption: Hypothetical signaling pathway for pyridinyl-oxazolone anti-inflammatory action.

Conclusion

While specific experimental data for this compound remains to be published, the broader class of oxazolone derivatives demonstrates significant potential across various therapeutic areas. The provided data on analogous compounds, along with standardized experimental protocols, offers a valuable resource for researchers interested in exploring the therapeutic utility of this chemical scaffold. Further investigation into the specific in vitro and in vivo properties of this compound is warranted to fully elucidate its pharmacological profile and potential for clinical development.

References

A Comparative Review of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and Related Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct independent validation studies and comparative performance data for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone (CAS 132338-12-6) are not extensively available in publicly accessible literature.[1] This guide, therefore, provides a comparative overview based on the well-documented biological activities of the broader class of oxazolone and pyridinyl-containing heterocyclic compounds. The experimental protocols and potential mechanisms of action are generalized from established research on structurally similar molecules.

The oxazolone scaffold is a versatile heterocyclic moiety known for a wide array of pharmacological activities.[2][3][4] Derivatives of 5(4H)-oxazolones, in particular, have been the subject of extensive research, demonstrating potential as anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents.[2][5][6] The incorporation of a pyridinyl group can further modulate the biological activity of the core oxazolone structure.

Comparative Biological Activities of Oxazolone Derivatives

While specific data for this compound is sparse, the broader family of oxazolone derivatives has been evaluated in numerous studies. The following table summarizes the observed biological activities of various oxazolone compounds, providing a basis for predicting the potential therapeutic applications of the target compound.

Biological ActivityKey Findings for Oxazolone DerivativesPotential Alternative ScaffoldsReference Compounds
Anti-inflammatory Many oxazolone derivatives exhibit potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase-2 (COX-2).[7][8][9][10] This selective inhibition is a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11]Imidazolones, Pyrazoles, DiarylheterocyclicsCelecoxib, Indomethacin[7][12]
Analgesic The analgesic properties of oxazolones often correlate with their anti-inflammatory activity through the inhibition of prostaglandin synthesis.[8]Pyridazinones, Pyrazoles-
Antimicrobial Various substituted oxazolones have demonstrated activity against a range of bacterial and fungal strains.[4][5]Thiazolidinones, Quinolones-
Anticancer Certain oxazolone derivatives have been shown to inhibit the proliferation of various cancer cell lines.[6]Pyrazolopyrimidines, Pyridazines5-Fluorouracil[6]
Acetylcholinesterase Inhibition Some benzylidene oxazolones have been identified as inhibitors of human acetylcholinesterase (hAChE), suggesting potential applications in neurodegenerative diseases.[13]Cinnamic Acid DerivativesDonepezil[13]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of 4-substituted-5-aryl-2(3H)-oxazolones, which can be adapted for the specific synthesis and validation of this compound.

General Synthesis of 4-Alkyl-5-Aryl-2(3H)-oxazolones (Adapted from Erlenmeyer Synthesis)

This protocol describes a common method for synthesizing oxazolone derivatives.[2][4][5]

Materials:

  • Appropriate N-acyl-amino acid (e.g., N-acetylalanine for a 4-methyl group)

  • Aryl aldehyde or ketone (e.g., 4-pyridinecarboxaldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Benzene (for recrystallization)

Procedure:

  • A mixture of the N-acyl-amino acid (1 equivalent), the aryl aldehyde (1 equivalent), acetic anhydride (2 equivalents), and anhydrous sodium acetate (1 equivalent) is prepared in a round-bottom flask.

  • The flask is heated on a hot plate with continuous stirring.

  • Once the mixture liquefies, it is transferred to a water bath and heated for 1-2 hours.

  • After heating, 10 mL of ethanol is slowly added to the reaction mixture.

  • The mixture is allowed to stand overnight to facilitate crystallization.

  • The resulting crystalline product is filtered under suction and washed with cold ethanol and then with boiling water.

  • The crude product is dried and can be recrystallized from a suitable solvent like benzene to obtain the purified oxazolone derivative.[5]

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of a compound against COX isoenzymes.[10]

Materials:

  • COX inhibitor screening enzyme immunoassay (EIA) kit

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Arachidonic acid (substrate)

  • Microplate reader

Procedure:

  • The assay is performed in a 96-well plate according to the manufacturer's instructions for the EIA kit.

  • The test compound is added to the wells at various concentrations.

  • COX-1 or COX-2 enzyme is added to the respective wells.

  • The reaction is initiated by adding the substrate, arachidonic acid.

  • The plate is incubated for a specified time at a controlled temperature (e.g., 37°C).

  • The production of prostaglandins is measured using a microplate reader at the appropriate wavelength.

  • The percentage of inhibition is calculated by comparing the results of the test compound to a control group without any inhibitor.

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from the dose-response curves.

Visualizations

Signaling Pathway

A common mechanism of action for anti-inflammatory oxazolone derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach Lining, Platelets) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 Oxazolone Oxazolone Derivative Oxazolone->COX2 Inhibition

Caption: Putative COX-2 inhibition pathway by an oxazolone derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel oxazolone compound.

Experimental_Workflow Synthesis Synthesis of Oxazolone (Erlenmeyer Reaction) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., COX Inhibition Assay) Characterization->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Lead_Identification->In_Vivo_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies SAR_Studies->Synthesis

Caption: General workflow for synthesis and evaluation of oxazolone derivatives.

References

specificity of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone for its primary target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity and performance of the clinical-stage p38 mitogen-activated protein kinase (MAPK) inhibitor, PH-797804, with other notable p38 MAPK inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate chemical probes for research and development.

Introduction to p38 MAPK and its Inhibition

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in intracellular signaling cascades, responding to a variety of extracellular stimuli such as inflammatory cytokines and cellular stress.[1][2] Four isoforms, p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), have been identified, with p38α being the most extensively studied isoform involved in inflammatory processes.[2] Consequently, inhibitors targeting p38α have been actively pursued as potential therapeutic agents for inflammatory diseases.

This guide focuses on PH-797804, a potent and selective diarylpyridinone inhibitor of p38α. Its specificity will be compared against other well-characterized p38 MAPK inhibitors from different chemical classes: BIRB-796 (Doramapimod), VX-745 (Neflamapimod), and SCIO-469 (Talmapimod).

Comparative Analysis of Inhibitor Specificity

The following tables summarize the in vitro inhibitory activity and selectivity of PH-797804 and its comparators against p38 MAPK isoforms and a selection of other kinases.

Table 1: Inhibitory Activity against p38 MAPK Isoforms

Compoundp38α IC50/Ki (nM)p38β IC50/Ki (nM)p38γ IC50/Ki (nM)p38δ IC50/Ki (nM)
PH-797804 26 (IC50)102 (IC50)>10,000>10,000
BIRB-796 38 (IC50)65 (IC50)200 (IC50)520 (IC50)
VX-745 10 (IC50)220 (IC50)Not inhibitedNot inhibited
SCIO-469 Data not availableData not availableData not availableData not available

Table 2: Selectivity Profile against Other Kinases

CompoundJNK2 (IC50/Ki, nM)ERK2 (IC50/Ki, nM)MKK6 (IC50/Ki, nM)Other notable off-targets
PH-797804 >10,000>10,000>10,000>100-fold selectivity over 71 other kinases
BIRB-796 98Not significantNot specifiedc-RAF (1400 nM), Fyn (24,000 nM), Lck (35,000 nM)
VX-745 >10,000>10,000InhibitedNo significant inhibition of 50 other kinases at 2 µM
SCIO-469 Data not availableData not availableData not availableData not available

Signaling Pathway and Experimental Workflows

To understand the context of p38 MAPK inhibition, a diagram of the signaling pathway is provided below, followed by a typical experimental workflow for screening p38 MAPK inhibitors.

p38_MAPK_Signaling_Pathway Stimuli Stress / Cytokines (e.g., TNFα, IL-1β) Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2/3, MSK1/2) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB, MEF2C) p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor p38 Inhibitor (e.g., PH-797804) Inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Assay: p38 Kinase Inhibition Start->Biochemical_Assay Determine_IC50 Determine IC50 values Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay: Inhibition of TNFα production Determine_IC50->Cellular_Assay Active Compounds Determine_EC50 Determine EC50 values Cellular_Assay->Determine_EC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_EC50->Selectivity_Profiling Potent Compounds Lead_Compound Lead Compound Identification Selectivity_Profiling->Lead_Compound

References

Benchmarking 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone Against Standard-of-Care Drugs for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparison guide is a hypothetical exercise based on the assumed mechanism of action for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone as a p38 MAPK inhibitor. As of the date of this publication, there is no publicly available preclinical or clinical data for this specific compound. The data presented herein is illustrative and intended for research and drug development professionals.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The current standard-of-care for RA involves the use of conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), with methotrexate being the cornerstone of therapy.[1][2][3][4] For patients with an inadequate response to methotrexate, biologic DMARDs (bDMARDs) and targeted synthetic DMARDs (tsDMARDs) are introduced.[1][2][3]

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators in the pathogenesis of RA.[5] Consequently, inhibition of p38 MAPK has been a significant area of interest for the development of novel anti-inflammatory therapies. Several small molecule p38 MAPK inhibitors have entered clinical trials for RA, though with limited success to date.[6][7][8]

This guide provides a comparative benchmark of the hypothetical preclinical compound, this compound, against established standard-of-care drugs for rheumatoid arthritis. The aim is to present its potential efficacy profile based on an assumed mechanism as a potent and selective p38 MAPK inhibitor.

Compound Profile: this compound

For the purpose of this guide, this compound is hypothesized to be an orally bioavailable, small molecule inhibitor of p38α MAPK. Its pyridinyl-oxazolone scaffold is a novel chemotype designed for high potency and selectivity, potentially offering an improved safety and efficacy profile over previous generations of p38 MAPK inhibitors.

In Vitro Efficacy and Selectivity

The in vitro potency of this compound was hypothetically assessed using a biochemical kinase assay and a cell-based assay measuring the phosphorylation of a downstream substrate.

Table 1: In Vitro Potency Against p38α MAPK

CompoundBiochemical IC50 (nM)Cell-Based IC50 (nM)
This compound850
VX-702 (p38 MAPK inhibitor)15120
MethotrexateNot ApplicableNot Applicable

Table 2: Kinase Selectivity Profile

Kinase TargetThis compound (IC50, nM)
p38α8
p38β25
p38γ>10,000
p38δ>10,000
JNK1>10,000
ERK2>10,000

In Vivo Efficacy in a Preclinical Model of Rheumatoid Arthritis

The in vivo efficacy of this compound was hypothetically evaluated in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis.[9][10][11][12]

Table 3: Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model

Treatment Group (Oral Administration)Arthritis Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)
Vehicle Control10.5 ± 0.83.8 ± 0.3
This compound (30 mg/kg, QD)3.2 ± 0.41.5 ± 0.2
Methotrexate (1 mg/kg, QOD)4.5 ± 0.62.1 ± 0.3

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using the DOT language.

p38_MAPK_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) MKK3_6 MKK3/6 Proinflammatory_Stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) MK2->Inflammatory_Gene_Expression Transcription_Factors->Inflammatory_Gene_Expression Compound 4-Methyl-5-(4-pyridinyl)- 2(3H)-oxazolone Compound->p38_MAPK

Caption: Hypothetical p38 MAPK signaling pathway and the inhibitory action of the compound.

In_Vitro_Kinase_Assay_Workflow start Start recombinant_p38 Recombinant p38α Kinase start->recombinant_p38 atp_substrate ATP + Substrate (ATF-2) start->atp_substrate test_compound Test Compound or Vehicle Control start->test_compound incubation Incubation (30°C, 60 min) recombinant_p38->incubation atp_substrate->incubation test_compound->incubation detection Detection of Substrate Phosphorylation incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro biochemical p38 MAPK kinase assay.

CIA_Mouse_Model_Workflow day_0 Day 0: Primary Immunization (Collagen + CFA) day_21 Day 21: Booster Immunization (Collagen + IFA) day_0->day_21 day_25_42 Days 25-42: Onset and Progression of Arthritis day_21->day_25_42 treatment Treatment Initiation (Compound or Vehicle) day_25_42->treatment monitoring Clinical Scoring and Paw Measurement treatment->monitoring day_42 Day 42: Terminal Endpoint (Histopathology) monitoring->day_42

Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.

Experimental Protocols

In Vitro p38α MAPK Kinase Assay

This non-radioactive assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38α MAPK.

Materials:

  • Recombinant human p38α MAPK (active)

  • ATF-2 (recombinant substrate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • ATP

  • Test compound (this compound) and control compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing recombinant p38α kinase in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the ATF-2 substrate and ATP in kinase buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[13]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based p38 MAPK Phosphorylation Assay

This assay quantifies the inhibition of p38 MAPK activity within a cellular context by measuring the phosphorylation of its downstream target, MK2.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test compound and control compounds

  • Cell lysis buffer

  • Antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2

  • 96-well microplates

  • ELISA-based detection reagents

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.

  • Lyse the cells and perform a cell-based ELISA to detect the levels of phosphorylated MK2 and total MK2, following the manufacturer's protocol.

  • Normalize the phosphorylated MK2 signal to the total MK2 signal.

  • Calculate the percent inhibition of MK2 phosphorylation for each compound concentration and determine the cell-based IC50 value.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used in vivo model to assess the efficacy of anti-arthritic compounds.[9][10][11]

Animals:

  • DBA/1J mice (male, 8-10 weeks old)

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[12]

    • On day 21, administer a booster injection with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[14]

  • Treatment:

    • Begin oral administration of the test compound, methotrexate, or vehicle control on day 25, once signs of arthritis begin to appear.

  • Assessment of Arthritis:

    • From day 21 onwards, monitor the mice daily for the onset and severity of arthritis.

    • Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum possible score per mouse is 16.[12]

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis:

    • On day 42, euthanize the mice and collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.

Conclusion

Based on the hypothetical data presented, this compound demonstrates potent inhibition of p38α MAPK both in biochemical and cellular assays, with a favorable selectivity profile. In a preclinical model of rheumatoid arthritis, it shows superior efficacy in reducing arthritis severity and paw swelling compared to the standard-of-care, methotrexate. These illustrative results suggest that this compound could be a promising candidate for the treatment of rheumatoid arthritis, warranting further investigation. It is crucial to reiterate that this is a hypothetical scenario and actual experimental data is required to validate these claims.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone based on available information for similar chemical structures. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the SDS from the manufacturer if possible.

The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

I. Hazard Assessment and Data Presentation

Due to the absence of a specific SDS, the hazard profile is inferred from the structural components: a pyridine ring and an oxazolone ring.

Hazard CategoryPyridine DerivativesOxazolone DerivativesPotential Hazards for this compound
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.May be harmful if swallowed.Assumed to be harmful.
Skin Corrosion/Irritation Can cause skin irritation.May cause skin irritation and allergic skin reactions.[1][2]Potential for skin irritation and sensitization.
Serious Eye Damage/Irritation Can cause serious eye irritation.Can cause serious eye irritation.Assumed to cause serious eye irritation.
Flammability Flammable liquid and vapor.[3][4]Generally combustible solids.[2]Treat as a potentially flammable solid.
Environmental Hazards Toxic to aquatic life.[5]Data not widely available, but release to the environment should be avoided.[6]Avoid release into the environment.[5][6]

II. Experimental Protocols for Safe Disposal

The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound waste.

A. Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

B. Waste Segregation and Storage

  • Waste Container:

    • Use a dedicated, properly labeled, and sealable waste container made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The container should be in good condition, with no cracks or leaks.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container sealed except when adding waste.

    • Store away from incompatible materials, such as strong oxidizing agents.[3]

    • Store in a cool, dry, and well-ventilated area.

C. Disposal Procedure

  • Do Not Dispose Down the Drain: This chemical should not be disposed of down the sanitary sewer.[7]

  • Do Not Dispose in Regular Trash: This chemical should not be disposed of in the regular trash.[7]

  • Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department.

  • Incineration: The recommended disposal method for pyridine-containing compounds is typically high-temperature incineration by a licensed hazardous waste management facility.[3]

D. Spill and Emergency Procedures

  • Small Spills:

    • If a small amount of the solid material is spilled, carefully sweep it up, avoiding dust generation.

    • Place the spilled material into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills:

    • Evacuate the area and alert your supervisor and EHS department immediately.

    • Prevent the spill from entering drains or waterways.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

III. Mandatory Visualizations

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal PPE Don Personal Protective Equipment PrepareContainer Prepare Labeled Waste Container PPE->PrepareContainer Ensure Safety First CollectWaste Collect Waste Chemical PrepareContainer->CollectWaste Ready for Collection Segregate Segregate from Incompatibles CollectWaste->Segregate Prevent Reactions Store Store in Satellite Accumulation Area Segregate->Store Safe Holding ContactEHS Contact EHS for Pickup Store->ContactEHS Initiate Disposal Incineration Professional Incineration ContactEHS->Incineration Compliant Disposal

Caption: Disposal Workflow for this compound.

LogicalRelationships cluster_Chemical Chemical Properties cluster_Hazards Associated Hazards cluster_Actions Required Actions Chemical This compound Pyridine Pyridine Moiety Chemical->Pyridine Oxazolone Oxazolone Moiety Chemical->Oxazolone Toxicity Toxicity Pyridine->Toxicity Flammability Flammability Pyridine->Flammability Environmental Environmental Hazard Pyridine->Environmental Sensitization Skin Sensitization Oxazolone->Sensitization ProperLabeling Proper Labeling Toxicity->ProperLabeling PPE Use of PPE Toxicity->PPE Segregation Segregation Flammability->Segregation Sensitization->PPE EHS_Disposal EHS Disposal Environmental->EHS_Disposal

Caption: Hazard-Action Relationship Diagram.

References

Personal protective equipment for handling 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Disclaimer: This document provides guidance on the safe handling of this compound based on available data for structurally similar oxazolone derivatives. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's environmental health and safety department.

This guide is intended for researchers, scientists, and drug development professionals to provide immediate and essential safety and logistical information for handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for related oxazolone compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential for allergic skin reactions. It may also be harmful if swallowed, inhaled, or in contact with skin.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles causing serious eye irritation.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a chemically resistant apron for larger quantities.To minimize skin exposure and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of potentially harmful dust or vapors.[1][2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Procedural Workflow for Handling

The following diagram outlines the standard operating procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Assemble All Necessary Equipment B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Proceed to Cleanup H Segregate and Dispose of Waste G->H I Doff PPE and Wash Hands H->I

Figure 1. Standard workflow for handling this compound.
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: First Aid Procedures

Exposure Route Immediate Action
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]
In case of skin contact Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation or rash occurs, get medical advice/attention.[1]
If inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4]

Spill Management and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully absorb with an inert material (e.g., vermiculite, sand). Avoid generating dust.

  • Collect: Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

Waste Disposal
  • Chemical Waste: All unused material and contaminated items (e.g., gloves, absorbent pads) must be disposed of as hazardous chemical waste.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local regulations.

Table 3: Waste Management Summary

Waste Type Disposal Container Labeling
Solid Waste (contaminated PPE, absorbent)Sealed, labeled hazardous waste container"Hazardous Waste," "this compound"
Liquid Waste (unused solutions, rinsate)Labeled, sealed solvent waste container"Hazardous Waste," "this compound in [Solvent]"
Sharps (contaminated needles, etc.)Puncture-proof sharps container"Hazardous Sharps Waste"

Storage

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep in a cool place, away from incompatible materials such as strong oxidizing agents.[3]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.